Quercetagitrin
描述
This compound has been reported in Clibadium surinamense, Achillea biebersteinii, and other organisms with data available.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,6-trihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O13/c22-5-11-14(26)17(29)19(31)21(34-11)33-10-4-9-12(15(27)13(10)25)16(28)18(30)20(32-9)6-1-2-7(23)8(24)3-6/h1-4,11,14,17,19,21-27,29-31H,5H2/t11-,14-,17+,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTDRZPBDLMCLB-HSOQPIRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970146 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,6-trihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-75-4 | |
| Record name | Quercetagitrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quercetagitrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,6-trihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUERCETAGITRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DX1W79Z8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Isolation and Purification of Quercetagitrin from Tagetes erecta
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for isolating and purifying quercetagitrin, a bioactive flavonoid glycoside, from the flowers of Tagetes erecta (African Marigold). This compound, also known as Quercetagetin-7-O-glucoside, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory activities.[1][2] This document synthesizes information from various scientific sources to present detailed experimental protocols, quantitative data, and visual workflows to aid researchers in the efficient extraction and purification of this valuable compound.
Overview of the Isolation and Purification Process
The isolation of this compound from Tagetes erecta typically involves a multi-step process that begins with the extraction of dried flower material, followed by several purification stages to remove other phytochemicals, such as carotenoids, lipids, and other flavonoids. The general workflow can be summarized as follows:
Caption: General workflow for this compound isolation.
Experimental Protocols
This section details the various methodologies employed for the extraction and purification of this compound.
The starting material, Tagetes erecta flowers, is typically dried to a moisture level of 8-11% and then ground into a coarse powder to increase the surface area for efficient solvent extraction.[3]
The primary extraction step aims to liberate this compound and other phytochemicals from the plant matrix. Several solvent systems have been reported to be effective.
Protocol 2.2.1: Ethanolic Extraction
-
Maceration/Reflux: The dried flower powder is either soaked in ethanol or subjected to reflux extraction.[4]
-
Filtration: The resulting mixture is filtered to separate the solid plant material from the liquid extract.
-
Repeated Extraction: The process is repeated 1-3 times to maximize the yield of the crude extract.
-
Concentration: The filtrates are combined and concentrated under reduced pressure using a rotary evaporator to obtain a dry crude extract.[4]
Protocol 2.2.2: Methanolic Extraction
A methanolic extract of Tagetes erecta inflorescences can be prepared for the analysis and isolation of various polyphenolic compounds, including this compound.[5]
Protocol 2.2.3: Acetone Extraction
Acetone solutions, with a volume fraction of 90-99%, can be used to extract both lutein and quercetagetin from marigold flower particles.[6]
The crude extract contains a complex mixture of compounds. The following purification steps are employed to isolate this compound.
Protocol 2.3.1: Defatting
For extracts rich in lipids and carotenoids, a defatting step is often necessary.
-
Soxhlet Extraction: The dried marigold inflorescence residues are defatted using n-hexane in a Soxhlet apparatus at 80°C for 2 hours.[7]
Protocol 2.3.2: Liquid-Liquid Extraction
After initial solvent extraction and concentration, the residue can be further partitioned.
-
The concentrated extract is dispersed in distilled water.[7]
-
This aqueous suspension is then subjected to further purification steps.
Protocol 2.3.3: Column Chromatography
Column chromatography is a crucial step for the separation of this compound from other compounds.
Method 1: Reversed-Phase Chromatography (C18)
-
Column: DAISO C18 column (250mm x 20mm i.d., 8 μm).[4]
-
Mobile Phase: A binary gradient of water (A) and methanol (B).
-
Elution: Isocratic elution with 50-55% B for 20 minutes.
-
Detection: UV detector at 200-260 nm.
-
Collection: The fraction eluting between 6-12 minutes is collected.[4]
Method 2: Two-Dimensional HPLC
For higher purity, a two-dimensional HPLC approach can be employed.[4]
-
First Dimension: As described in Method 1.
-
Second Dimension:
-
Column: AcchromX-Amide column (250mm x 10mm i.d., 8 μm).[4]
-
Mobile Phase: A binary system of water (A) and acetonitrile (B).
-
Elution: Isocratic elution with 92-98% B for 40 minutes.
-
Detection: UV detector at 200-260 nm.
-
Collection: The fraction eluting between 27-33 minutes is collected, which upon evaporation yields this compound with a purity of over 99%.[4]
-
Protocol 2.3.4: Recrystallization
For final purification, the isolated compound can be recrystallized.
-
The nearly pure compound is dissolved in aqueous pyridine.
-
Upon cooling, this compound crystallizes as golden yellow needles.[8]
Data Presentation
The following tables summarize the quantitative data from the described experimental protocols.
Table 1: Extraction Parameters
| Parameter | Value | Reference |
| Starting Material | Dried, powdered Tagetes erecta flowers | [4] |
| Extraction Solvent | Ethanol | [4] |
| 70% (v/v) Ethanol aqueous solution | [7] | |
| Acetone (90-99% v/v) | [6] | |
| Extraction Time | 1.5 hours | [7] |
| Extraction Temperature | Room temperature or reflux | [4] |
| 30-50 °C (for acetone extraction) | [6] |
Table 2: Column Chromatography Parameters
| Parameter | 1D-HPLC (C18) | 2D-HPLC (Amide) | Reference |
| Column Type | DAISO C18 | AcchromX-Amide | [4] |
| Column Dimensions | 250mm x 20mm i.d. | 250mm x 10mm i.d. | [4] |
| Particle Size | 8 μm | 8 μm | [4] |
| Mobile Phase A | Water | Water | [4] |
| Mobile Phase B | Methanol | Acetonitrile | [4] |
| Elution Mode | Isocratic (50-55% B) | Isocratic (92-98% B) | [4] |
| Flow Rate | 6-16 mL/min | 2-4 mL/min | [4] |
| Detection Wavelength | 200-260 nm | 200-260 nm | [4] |
| Retention Time | 6-12 min | 27-33 min | [4] |
| Resulting Purity | - | >99% | [4] |
Visualizations
The following diagrams illustrate the key experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. chesci.com [chesci.com]
- 4. CN105693676A - A method of separating and purifying quercetagetin from tagetes erecta - Google Patents [patents.google.com]
- 5. Phytochemical Profile, Antioxidant Activity, and Cytotoxicity Assessment of Tagetes erecta L. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN110746331B - Industrial method for extracting lutein and quercetagetin from marigold - Google Patents [patents.google.com]
- 7. In vitro antioxidant, anti-diabetic and antilipemic potentials of quercetagetin extracted from marigold (Tagetes erecta L.) inflorescence residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to the Biosynthesis of Quercetagitrin in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetagitrin, a glycoside of the flavonol quercetagetin, is a plant secondary metabolite of significant interest due to its wide range of reported biological activities, including antioxidant, anti-inflammatory, and potential therapeutic applications. Found in various plant species, notably in the flowers of African marigold (Tagetes erecta), understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, relevant quantitative data, and experimental protocols for its study.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is an extension of the well-characterized flavonoid biosynthesis pathway. It begins with the general phenylpropanoid pathway, leading to the formation of the flavonol quercetin. Subsequently, two specific enzymatic modifications—hydroxylation and glycosylation—yield this compound.
From Phenylalanine to Quercetin: The General Flavonoid Pathway
The initial steps of the pathway convert the amino acid phenylalanine into the central flavonoid precursor, naringenin chalcone, which is then further processed to yield quercetin. The key enzymes involved in this cascade are:
-
Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone isomerase (CHI): Isomerizes naringenin chalcone into naringenin.
-
Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.
-
Flavonoid 3'-hydroxylase (F3'H): Introduces a hydroxyl group onto the B-ring of dihydrokaempferol to yield dihydroquercetin.
-
Flavonol synthase (FLS): Oxidizes dihydroquercetin to form the flavonol quercetin.
The Specific Conversion to this compound
The conversion of quercetin to this compound involves two final, crucial enzymatic reactions:
-
6-Hydroxylation of Quercetin: The key step differentiating the biosynthesis of quercetagetin from other common flavonols is the hydroxylation at the 6-position of the A-ring of quercetin. This reaction is catalyzed by flavonol 6-hydroxylase (F6H) , a cytochrome P450-dependent monooxygenase. This enzyme has been identified in Tagetes species[1].
-
7-O-Glycosylation of Quercetagetin: The final step is the attachment of a glucose moiety to the 7-hydroxyl group of quercetagetin. This glycosylation is catalyzed by a specific UDP-glycosyltransferase (UGT) . While the specific UGT responsible for this reaction in this compound biosynthesis has not been fully characterized in Tagetes erecta, UGTs are a large family of enzymes known to be responsible for the glycosylation of flavonoids[2]. The reaction utilizes UDP-glucose as the sugar donor.
Quantitative Data
While extensive quantitative data for the entire this compound biosynthesis pathway in a single plant species is limited, this section summarizes available data on the content of relevant flavonoids in Tagetes erecta and kinetic parameters of related enzymes.
Table 1: Flavonoid Content in Tagetes erecta
| Compound | Plant Part | Concentration | Reference |
| Total Flavonoids | Flower | 7.3 - 30.4 µg/mg | [3] |
| Total Flavonoids | Leaf | 9.2 - 24.5 µg/mg | [3] |
| Quercetin | Flower | Present (quantification varies) | [4] |
| Gallic Acid | Flower | Present (quantification varies) | [4] |
| Caffeic Acid | Leaf | Present (quantification varies) | [4] |
| Kaempferol | Flower | Present (quantification varies) | [4] |
| Quercetagetin | Flower | Major flavonoid glycoside | [5] |
| This compound | Flower | Major flavonoid glycoside | [5] |
Note: Quantitative data for flavonoid content can vary significantly based on the cultivar, developmental stage, and extraction method.
Table 2: Representative Kinetic Parameters of Flavonoid Biosynthesis Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |
| Flavonol Synthase (FLS) | Dihydroquercetin | Data not available for Tagetes erecta | Data not available for Tagetes erecta | General | [1] |
| Flavonol 6-Hydroxylase (F6H) | Quercetin | Not determined | Not determined | Tagetes sp. | [1] |
| UDP-Glycosyltransferase (representative) | Quercetin | 10-50 (approx.) | Varies widely | Various plants | [6] |
Note: Specific kinetic parameters for F6H and the quercetagetin-specific UGT from Tagetes erecta are not yet available in the literature. The provided data for UGTs are representative of flavonoid-modifying enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Heterologous Expression and Purification of Flavonoid Biosynthesis Enzymes
This protocol describes the general workflow for producing and purifying recombinant enzymes for biochemical characterization.
Logical Workflow for Heterologous Expression and Purification
Caption: Workflow for heterologous expression and purification of enzymes.
Methodology:
-
Gene Cloning: The open reading frame of the target enzyme (e.g., F6H or UGT) is amplified from cDNA of the source organism (e.g., Tagetes erecta) and cloned into a suitable expression vector containing an affinity tag (e.g., 6x-His tag).
-
Heterologous Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3). A starter culture is grown and used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.
-
Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or French press. The lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins). The column is washed, and the purified protein is eluted. Protein purity is assessed by SDS-PAGE.
Enzyme Activity Assays
This assay is designed to measure the conversion of quercetin to quercetagetin.
Experimental Workflow for F6H Assay
Caption: Workflow for the Flavonol 6-hydroxylase (F6H) enzyme assay.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), NADPH, purified recombinant F6H, and the substrate quercetin (dissolved in a minimal amount of DMSO).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., formic acid or trifluoroacetic acid) to denature the enzyme.
-
Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by reverse-phase HPLC or HPLC-MS/MS to separate and quantify the product, quercetagetin, and the remaining substrate, quercetin.
This assay measures the glycosylation of quercetagetin to form this compound.
Experimental Workflow for UGT Assay
Caption: Workflow for the UDP-Glycosyltransferase (UGT) enzyme assay.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the sugar donor UDP-glucose, purified recombinant UGT, and the substrate quercetagetin (dissolved in DMSO).
-
Incubation: Incubate the reaction mixture at the enzyme's optimal temperature for a specific duration.
-
Reaction Termination: Terminate the reaction by adding a solvent such as methanol to precipitate the enzyme.
-
Analysis: After centrifugation, analyze the supernatant using HPLC or HPLC-MS/MS to quantify the formation of this compound.
Quantification of Pathway Intermediates by HPLC-MS/MS
This protocol outlines a general method for the extraction and quantification of flavonoids from plant tissues.
Experimental Workflow for Metabolite Quantification
Caption: Workflow for the quantification of flavonoid metabolites from plant tissue.
Methodology:
-
Sample Preparation: Harvest plant tissue (e.g., Tagetes erecta flowers) and immediately freeze it in liquid nitrogen, followed by lyophilization to remove water.
-
Extraction: Grind the dried tissue to a fine powder. Extract the metabolites with a suitable solvent, such as 80% methanol, often with sonication to improve extraction efficiency.
-
Filtration: Centrifuge the extract and filter the supernatant through a 0.22 µm filter to remove particulate matter.
-
HPLC-MS/MS Analysis: Inject the filtered extract into an HPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of two mobile phases, typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific intermediates (quercetin, quercetagetin, and this compound) based on their specific precursor-to-product ion transitions.
-
Quantification: Generate standard curves for each analyte using authentic standards to accurately quantify their concentrations in the plant extracts.
-
Conclusion
The biosynthesis of this compound in plants proceeds through the general flavonoid pathway to produce quercetin, followed by a specific 6-hydroxylation by F6H to form quercetagetin, and a final 7-O-glycosylation by a UGT. While the pathway is outlined, a significant opportunity exists for further research to fully characterize the specific enzymes involved, particularly from high-producing sources like Tagetes erecta. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to delve deeper into the fascinating biochemistry of this important plant metabolite and to explore its potential for various applications. Further studies focusing on the kinetic properties of the key enzymes and detailed metabolite profiling will be invaluable for advancing our understanding and enabling the biotechnological production of this compound.
References
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. [PDF] Optimization and Kinetic Modelling of Total Phenols and Flavonoids Extraction from Tilia cordata M. Flowers | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Quantitative analysis of polyphenolic compounds in two different cultivars of marigold (Tagetes erecta L.) using high-performance thin-layer chromatography [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification - PMC [pmc.ncbi.nlm.nih.gov]
Quercetagitrin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetagitrin, a flavonoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and neuroprotective activities. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution within the plant kingdom, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, this document elucidates the biosynthetic pathway of its aglycone, quercetagetin, and details the molecular signaling pathway through which this compound is believed to exert its anti-inflammatory effects. Quantitative data are presented in structured tables for ease of comparison, and key experimental and logical workflows are visualized using diagrams generated with Graphviz (DOT language).
Natural Sources and Distribution
This compound (quercetagetin-7-O-glucoside) is a naturally occurring flavonoid found in a variety of plant species. The primary and most well-documented source of this compound is the African marigold (Tagetes erecta)[1]. It has also been reported in other plants, including Achillea biebersteinii and Clibadium surinamense[2].
Distribution in Tagetes erecta
The flowers of Tagetes erecta are a particularly rich source of this compound. Research has indicated that a purified fraction from the methanolic extract of T. erecta inflorescences can contain over 85% this compound[3]. While direct quantitative data for this compound across different plant parts is limited, studies on the related flavonoid, quercetin, in marigold flowers provide valuable insights into the potential concentrations of these bioactive compounds.
Distribution in Other Plant Species
Quantitative Data on this compound and Related Flavonoids
The following table summarizes the available quantitative data for this compound and the related flavonoid, quercetin, in key plant sources. It is important to note that data for this compound is sparse, and much of the available quantitative analysis focuses on its aglycone, quercetin.
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Tagetes erecta | Flowers | This compound | >85% in a purified fraction | [3] |
| Tagetes erecta | Flowers | Quercetin | 47.16 - 72.77 mg/100 g | [4][5] |
| Achillea biebersteinii | Aerial Parts | Quercetin Glycosides | Present | [6] |
| Clibadium surinamense | Not Specified | This compound | Present (No quantitative data available) | [2] |
Biosynthesis of Quercetagetin (Aglycone of this compound)
This compound is a glycoside of quercetagetin. The biosynthesis of quercetagetin follows the general flavonoid biosynthetic pathway, starting from the amino acid phenylalanine. Phenylalanine is converted to 4-coumaroyl-CoA, which then enters the flavonoid pathway. A key step is the hydroxylation of quercetin at the 6-position to form quercetagetin.
Experimental Protocols
Extraction and Isolation of this compound
The following protocol is a general guideline for the extraction and isolation of this compound from plant material, primarily based on methods used for other flavonoids like quercetin.
-
Sample Preparation: Air-dry the plant material (e.g., Tagetes erecta flowers) at room temperature and grind it into a fine powder.
-
Extraction:
-
Perform Soxhlet extraction with methanol or ethanol for 6-8 hours.
-
Alternatively, use maceration with 80% methanol at room temperature for 24-48 hours with occasional shaking.
-
-
Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound is expected to be concentrated in the more polar fractions like ethyl acetate and n-butanol.
-
-
Purification:
-
Subject the enriched fraction to column chromatography on silica gel or Sephadex LH-20.
-
Elute with a gradient of solvents, for example, chloroform-methanol or toluene-ethyl acetate.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:acetic acid:water) and visualize under UV light.
-
Combine fractions containing the pure compound and recrystallize to obtain pure this compound.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
A validated HPLC-UV method is crucial for the accurate quantification of this compound. The following provides a template for developing such a method, based on established protocols for quercetin.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often preferred for complex plant extracts. A common mobile phase consists of:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile or Methanol.
-
A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 350-370 nm is typically appropriate.
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound by using the calibration curve.
Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive identification and structural elucidation of isolated this compound are achieved using NMR spectroscopy.
-
Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
NMR Experiments:
-
1H NMR: Provides information about the number, environment, and coupling of protons.
-
13C NMR: Provides information about the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the complete assignment of the structure, including the position of the glycosidic linkage.
-
Signaling Pathway: Inhibition of NF-κB
This compound is reported to exhibit anti-inflammatory activity by inhibiting the activation of Nuclear Factor-kappa B (NF-κB)[1]. The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound and its aglycone are believed to interfere with this pathway, potentially by inhibiting IKK activation or the subsequent steps leading to NF-κB nuclear translocation.
Conclusion
This compound is a promising natural product with significant therapeutic potential. Tagetes erecta stands out as a primary and rich source for its isolation. While quantitative data across a broader range of plant species remains an area for further research, the methodologies for its extraction, purification, and quantification are well-established based on protocols for similar flavonoids. The elucidation of its inhibitory action on the NF-κB signaling pathway provides a solid foundation for its further development as an anti-inflammatory agent. This guide serves as a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development, facilitating future investigations into this valuable compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C21H20O13 | CID 5320826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phytochemical Profile, Antioxidant Activity, and Cytotoxicity Assessment of Tagetes erecta L. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality Assurance of Total Carotenoids and Quercetin in Marigold Flowers (Tagetes erecta L.) as Edible Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Quercetagitrin Stability and Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetagitrin, a glycoside of the flavonol quercetagetin, is a natural compound with potential therapeutic applications. Understanding its stability and degradation profile is paramount for its development as a pharmaceutical agent. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound, drawing upon available data for the closely related and extensively studied flavonol, quercetin. The information presented herein is intended to guide researchers in designing and executing robust stability studies for this compound.
Forced degradation studies are crucial in pharmaceutical development to understand the chemical behavior of a drug substance under various stress conditions, which helps in developing stable formulations and suitable storage conditions.[1][2] These studies involve exposing the drug to conditions more severe than accelerated stability testing, such as high temperature, varying pH, light, and oxidizing agents, to identify potential degradation products and pathways.[1][2]
Factors Affecting this compound Stability
The stability of flavonoids like this compound is influenced by several environmental factors. While specific quantitative data for this compound is limited, the stability of its aglycone, quercetin, has been more thoroughly investigated and provides valuable insights.
pH
The pH of the medium is a critical factor in the stability of flavonoids. Quercetin has been shown to be more stable in acidic conditions and degrades as the pH increases.[3][4] Early studies indicated a logarithmic increase in the first-order degradation kinetics of quercetin as the pH increased from 4 to 7 at 50°C.[3] More recent research confirmed that the decomposition of quercetin increases as the pH rises from 6.0 to 7.5.[3] This increased degradation at alkaline pH is attributed to the deprotonation of quercetin, which accelerates its oxidation.[3]
Temperature
Temperature is another significant factor that can accelerate the degradation of flavonoids. Thermal degradation of quercetin has been observed to follow first-order kinetics, with the rate of degradation increasing with temperature.[3][5] Studies on quercetin in aqueous solutions have shown that heating accelerates its oxidative degradation.[6] For instance, in topical formulations, a significant loss of quercetin content was observed at 45°C over a year, while it remained relatively stable at lower temperatures.[7][8]
Light
Exposure to light, particularly UV radiation, can induce photodegradation of flavonoids. Both UVA and UVB light have been shown to cause the degradation of quercetin in alcoholic solutions, leading to oxidation and the addition of an alcohol molecule.[9][10][11] In alkaline solutions, a similar degradation mechanism involving the addition of water occurs even in the absence of light.[9] The presence of hydroxyl groups at specific positions (3, 3', and 4') in the quercetin molecule is crucial for its photolability.[9][11]
Oxidation
Oxidative degradation is a major pathway for flavonoid decomposition. The presence of oxygen and oxidizing agents like hydrogen peroxide can lead to the cleavage of the C-ring in the flavonoid structure.[12][13] The oxidation of quercetin can be initiated by air, especially in moderately-basic media (pH ~ 8-10) at ambient temperature.[12] This process can be accelerated by heat and the presence of metal catalysts.[6]
This compound Degradation Pathways
The degradation of this compound is expected to proceed through the hydrolysis of the glycosidic bond to yield its aglycone, quercetagetin, and the corresponding sugar moiety. Subsequently, quercetagetin would likely follow degradation pathways similar to those established for quercetin.
The oxidative degradation of quercetin typically involves the cleavage of the C-ring, leading to the formation of smaller phenolic compounds.[12][13] Key degradation products identified from the oxidation of quercetin include protocatechuic acid and phloroglucinol carboxylic acid.[12][14]
Caption: Proposed degradation pathway of this compound.
Quantitative Stability Data
While specific kinetic data for this compound is scarce, the following tables summarize the available stability data for quercetin, which can serve as a reference for predicting the stability of this compound.
Table 1: Stability of Quercetin under Different pH Conditions
| pH | Temperature (°C) | Half-life (t½) (h) | Degradation Rate Constant (k) (h⁻¹) | Reference(s) |
| 6.0 | 37 | - | - | [15] |
| 7.5 | 37 | - | - | [15] |
| Acidic | - | 258.32 | - | [16] |
| Alkaline | - | 106.28 | - | [16] |
| Oxidative | - | 29.32 | - | [16] |
Table 2: Thermal Stability of Quercetin in Formulations
| Formulation | Temperature (°C) | Storage Time (days) | Quercetin Loss (%) | Reference(s) |
| Non-ionic emulsion | 45 | 365 | 48 | [8] |
| Anionic emulsion | 45 | 365 | 8 | [8] |
| Raw material | 4, RT, 37, 45 | 182 | No detectable loss | [7][17] |
| Non-ionic cream | 4 | 126 | 20.1 | [17] |
| Non-ionic cream | 4 | 182 | 22.2 | [17] |
| Non-ionic cream | 45 | 182 | 13.2 | [17] |
| Anionic gel-cream | 45 | 84 | 28.4 | [17] |
| Anionic gel-cream | 45 | 182 | 40.3 | [17] |
| Anionic gel-cream | 37 | 182 | 12.0 | [17][18] |
Experimental Protocols for Stability Studies
Detailed experimental protocols are essential for obtaining reliable and reproducible stability data. The following outlines a general approach for conducting forced degradation studies on this compound.
Forced Degradation Workflow
Caption: General workflow for forced degradation studies of this compound.
Methodology for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with an equal volume of 0.1 M hydrochloric acid and keep at room temperature or elevated temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Treat the stock solution with an equal volume of 0.1 M sodium hydroxide and keep at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for a specified period.
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at a specified temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At predetermined time intervals, withdraw aliquots from each stress condition.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.[19][20][21][22]
-
Characterize the degradation products using techniques like LC-MS/MS and NMR for structural elucidation.[23][24][25][26][27]
-
Conclusion
This technical guide summarizes the current understanding of the stability and degradation of this compound, primarily based on data from its aglycone, quercetin. The key factors influencing its stability are pH, temperature, light, and oxidative stress. The degradation is likely to proceed via hydrolysis of the glycosidic bond followed by oxidative cleavage of the flavonol ring structure. To ensure the successful development of this compound as a therapeutic agent, it is imperative to conduct comprehensive forced degradation and long-term stability studies to establish its intrinsic stability profile and identify potential degradation products. The experimental protocols and analytical methods outlined in this guide provide a framework for undertaking such investigations.
References
- 1. librarysearch.mtroyal.ca [librarysearch.mtroyal.ca]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. Quercetin enhances vitamin D2 stability and mitigate the degradation influenced by elevated temperature and pH value - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of functional stability of quercetin as a raw material and in different topical formulations by its antilipoperoxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The photodegradation of quercetin: relation to oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 16. Degradation Kinetic and Pharmacokinetic Studies of Quercetin Chit...: Ingenta Connect [ingentaconnect.com]
- 17. Evaluation of functional stability of quercetin as a raw material and in different topical formulations by its antilipoperoxidative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijam.co.in [ijam.co.in]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Stability indicating simplified HPLC method for simultaneous analysis of resveratrol and quercetin in nanoparticles and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. tandfonline.com [tandfonline.com]
- 27. researchgate.net [researchgate.net]
In vitro antioxidant capacity assays for Quercetagitrin
An In-Depth Technical Guide to In Vitro Antioxidant Capacity Assays for Quercetagitrin
Introduction
This compound, a flavonoid glycoside, is a compound of significant interest in the fields of pharmacology and nutraceuticals due to its potential health benefits, which are largely attributed to its antioxidant properties. The ability of this compound to neutralize reactive oxygen species (ROS) and other free radicals positions it as a candidate for mitigating oxidative stress-related pathologies. This technical guide provides a comprehensive overview of the core in vitro assays used to quantify the antioxidant capacity of this compound, intended for researchers, scientists, and professionals in drug development. This document details the experimental protocols, presents quantitative data, and illustrates the underlying principles and workflows through diagrams.
Core Principles of Antioxidant Capacity Assays
In vitro antioxidant assays are broadly categorized based on their reaction mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT) based assays: These assays measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of this mechanism.
-
Single Electron Transfer (SET) based assays: In these assays, the antioxidant provides an electron to reduce an oxidant. The color change of the oxidant is measured spectrophotometrically. Assays like DPPH, ABTS, and FRAP are based on the SET mechanism.
It is crucial to employ a battery of assays from both categories to gain a comprehensive understanding of a compound's antioxidant profile, as the efficacy can vary depending on the specific radical or oxidant used.
Quantitative Antioxidant Capacity of this compound
The antioxidant activity of this compound is typically quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. Lower IC50 values indicate higher antioxidant potency.
| Assay | IC50 (μmol/L) | Positive Control | IC50 of Positive Control (μmol/L) |
| DPPH Radical Scavenging | 27.12 ± 1.31[1][2] | Quercetin | 27.85[1] |
| Rutin | 17.82[1] | ||
| ABTS Radical Scavenging | 12.16 ± 0.56[1][2] | Quercetin | - |
| Rutin | - | ||
| Hydroxyl Radical Scavenging | 1833.97 ± 6.66[1][2] | Quercetin | - |
| Rutin | - |
Experimental Protocols and Methodologies
Detailed methodologies for the most common in vitro antioxidant capacity assays are provided below. These protocols are synthesized from established methods and should be adapted and optimized based on specific laboratory conditions and equipment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing the violet-colored DPPH solution to be reduced to the yellow-colored diphenylpicrylhydrazine.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.175 mM) in methanol.[1] This solution should be freshly prepared and protected from light.[3]
-
Prepare a series of dilutions of this compound in methanol or another suitable solvent.
-
A known antioxidant, such as Ascorbic Acid, Trolox, or Quercetin, should be used as a positive control.[4]
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add a specific volume of the this compound solution (e.g., 2 mL).[1]
-
Add an equal volume of the DPPH solution (e.g., 2 mL) to each well/tube and mix thoroughly.[1]
-
Prepare a blank sample containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[3]
-
-
Measurement and Calculation:
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[5][6]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.[7][8]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[7][8]
-
Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[5][8]
-
Prepare a series of dilutions of this compound.
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the decrease in absorbance at 734 nm.[5]
-
The scavenging activity is calculated using the same formula as for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent fresh by mixing:
-
Warm the FRAP reagent to 37°C before use.[10]
-
Prepare a series of dilutions of this compound and a ferrous sulfate (FeSO₄) standard curve.
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance of the blue-colored solution at 593 nm.[9]
-
The antioxidant capacity is determined by comparing the absorbance of the sample with that of the ferrous sulfate standard curve. The results are expressed as µmol Fe²⁺ equivalents per gram or mole of the sample.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay evaluates the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[11]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein working solution (e.g., 40 nM final concentration) in a 75 mM phosphate buffer (pH 7.4).
-
Prepare a fresh AAPH solution (e.g., 18 mM final concentration).
-
Prepare a series of dilutions of this compound and a Trolox standard curve (e.g., 2.0 – 20.0 µM).
-
-
Assay Procedure (96-well plate format):
-
Measurement and Calculation:
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence decay every 1-2 minutes for at least 60 minutes.[11] The excitation wavelength is typically 485 nm and the emission wavelength is 520-528 nm.[11][12]
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE).[12]
-
Visualizations of Assay Mechanisms and Workflows
General Experimental Workflow
The following diagram illustrates a typical workflow for spectrophotometric antioxidant assays.
References
- 1. In vitro antioxidant, anti-diabetic and antilipemic potentials of quercetagetin extracted from marigold (Tagetes erecta L.) inflorescence residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antioxidant, anti-diabetic and antilipemic potentials of quercetagetin extracted from marigold (Tagetes erecta L.) inflorescence residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. agilent.com [agilent.com]
Preliminary Cytotoxic Effects of Quercetagitrin on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Research into the specific cytotoxic effects of Quercetagitrin on cancer cell lines is in a preliminary phase. Consequently, there is a limited amount of direct quantitative data and mechanistic studies available for this specific compound. This guide summarizes the currently available data for this compound and provides a more in-depth analysis of its aglycone, Quercetin, a widely studied flavonoid with known anticancer properties. The information presented on Quercetin should be considered as a potential framework for guiding future research into the mechanisms of this compound.
Introduction to this compound
This compound, or Quercetagetin-7-O-glucoside, is a flavonoid compound that can be found in various plants, including the African marigold (Tagetes erecta)[1]. Flavonoids are a class of polyphenolic compounds that have garnered significant interest in cancer research due to their potential chemopreventive and therapeutic properties[2][3][4]. These properties are often attributed to their ability to modulate various cellular signaling pathways involved in cell proliferation, apoptosis, and metastasis[5][6][7][8]. While the anticancer effects of many flavonoids, such as Quercetin, are well-documented, the specific cytotoxic profile of this compound against cancer cell lines remains an emerging area of investigation.
Quantitative Data on Cytotoxic Effects
The following tables summarize the available quantitative data on the cytotoxic effects of this compound and the more extensively studied Quercetin on various cancer cell lines.
This compound: IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| CaSki | Cervical Cancer | Not Specified | [9] |
| MDA-MB-231 | Breast Cancer | Not Specified | [9] |
| SK-Lu-1 | Lung Cancer | Not Specified | [3][9] |
Note: Specific IC50 values for this compound were not detailed in the available search results, though its activity was evaluated.
Quercetin: A Comparative Overview of IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| HeLa | Cervical Cancer | 100 | 24 | [6] |
| HeLa | Cervical Cancer | 25.5 | 48 | |
| HT29 | Colorectal Cancer | 75 | 72 | [10] |
| HT29 | Colorectal Cancer | 39.03 (µg/mL) | Not Specified | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | >100 | 48 | [11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 85 | 48 | [11] |
| MCF-7 | Breast Cancer | 73 | 48 | [11] |
| A549 | Lung Cancer | 8.65 (µg/mL) | 24 | [12] |
| A549 | Lung Cancer | 7.96 (µg/mL) | 48 | [12] |
| A549 | Lung Cancer | 5.14 (µg/mL) | 72 | [12] |
| H69 | Lung Cancer | 14.2 (µg/mL) | 24 | [12] |
| H69 | Lung Cancer | 10.57 (µg/mL) | 48 | [12] |
| H69 | Lung Cancer | 9.18 (µg/mL) | 72 | [12] |
| HL-60 | Promyelocytic Leukemia | 7.7 | 96 | [13] |
| HepG2 | Hepatoma | Not Specified | 18 | [14] |
| BT-474 | Breast Cancer | Not Specified (0-60 µM tested) | 24-72 | [15] |
| KON | Oral Cancer | Not Specified | Not Specified | [16] |
| OSC20, SAS, HN22 | Oral Squamous Cell Carcinoma | Approx. 50% viability at 160 µM | 24 | [17] |
| Caco-2, SW480 | Colorectal Cancer | Varies | 24, 48, 72 | [18] |
Experimental Protocols
Detailed experimental protocols for assessing the cytotoxic effects of this compound are not extensively published. However, the following are standard methodologies used for evaluating the anticancer properties of flavonoids like Quercetin and would be directly applicable to the study of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specified duration, then harvested by trypsinization and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Apoptosis Assay by Annexin V/PI Staining
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Similar to the cell cycle analysis protocol, cells are treated and harvested.
-
Staining: The harvested cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can elucidate the effects of a compound on signaling pathways.
-
Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., caspases, Bcl-2 family proteins, cell cycle regulators), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Putative Signaling Pathways and Mechanisms of Action
Based on the extensive research on Quercetin, the following signaling pathways are likely to be modulated by this compound, though this requires experimental verification.
Induction of Apoptosis
Quercetin has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7][15]
-
Intrinsic Pathway: This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[14]
-
Extrinsic Pathway: This is initiated by the binding of ligands to death receptors, such as Fas, leading to the activation of caspase-8, which in turn activates downstream effector caspases like caspase-3.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quercetin Effects on Cell Cycle Arrest and Apoptosis and Doxorubicin Activity in T47D Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular mechanisms of action of quercetin in cancer: recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quercetin induces cell cycle arrest and apoptosis in CD133+ cancer stem cells of human colorectal HT29 cancer cell line and enhances anticancer effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quercetin induces caspase-dependent extrinsic apoptosis through inhibition of signal transducer and activator of transcription 3 signaling in HER2-overexpressing BT-474 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quercetin triggers cell apoptosis-associated ROS-mediated cell death and induces S and G2/M-phase cell cycle arrest in KON oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quercetin Inhibits Cell Survival and Metastatic Ability via the EMT-Mediated Pathway in Oral Squamous Cell Carcinoma [mdpi.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust LC-MS/MS Protocol for the Detection and Quantification of Quercetagitrin Metabolites in Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Quercetagitrin and its primary metabolites in plasma. This compound (Quercetin-7-glucoside), a flavonoid found in various plants, undergoes extensive metabolism following ingestion. The primary metabolic pathways include deglycosylation to its aglycone, quercetin, followed by Phase II conjugation reactions such as glucuronidation, sulfation, and methylation.[1][2] This protocol provides a comprehensive workflow, from plasma sample preparation using protein precipitation to optimized chromatographic separation and mass spectrometric detection, enabling researchers to accurately perform pharmacokinetic and metabolic studies of this compound.
Metabolic Pathway of this compound
Following oral administration, this compound is first hydrolyzed to its aglycone, quercetin, primarily by intestinal microflora.[2] Quercetin is then absorbed and undergoes extensive Phase I and Phase II metabolism in the enterocytes and liver.[1][2] The major circulating metabolites in plasma are conjugated forms, including glucuronidated, sulfated, and methylated derivatives of quercetin.[1][3][4]
Caption: Metabolic conversion of this compound to its major plasma metabolites.
Experimental Protocol
This protocol is optimized for the analysis of this compound metabolites from plasma samples.
Materials and Reagents
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Reference standards for this compound, Quercetin, and its metabolites (if available)
-
Internal Standard (IS), e.g., a structurally similar flavonoid not present in the sample.
Plasma Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of Internal Standard (IS) working solution and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) water:acetonitrile.
-
Vortex for 30 seconds and transfer to an LC autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
A standard UHPLC system coupled to a triple quadrupole mass spectrometer is recommended.
Table 1: Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[5] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 2 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 60 |
| 9.0 | 95 |
| 11.0 | 95 |
| 11.1 | 5 |
| 14.0 | 5 |
Table 3: Mass Spectrometry Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative[6][7] |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 550°C |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[8] |
Data Presentation: MRM Transitions
The following table summarizes the proposed MRM transitions for this compound and its key metabolites. These values should be optimized for the specific instrument being used. The precursor ion for quercetin is m/z 301 in negative mode.[9] Fragmentation often involves cleavage of the C-ring.[10]
Table 4: Multiple Reaction Monitoring (MRM) Transitions for this compound and its Metabolites
| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Putative Identity |
|---|---|---|---|
| This compound | 463.08 | 301.03 | Quantifier |
| 463.08 | 271.02 | Qualifier | |
| Quercetin | 301.03 | 178.99 | Quantifier |
| 301.03 | 151.00 | Qualifier | |
| Quercetin-glucuronide | 477.07 | 301.03 | Quantifier (loss of glucuronide) |
| 477.07 | 175.02 | Qualifier (glucuronic acid fragment) | |
| Quercetin-sulfate | 381.00 | 301.03 | Quantifier (loss of sulfate) |
| 381.00 | 151.00 | Qualifier | |
| Isorhamnetin (Methyl-quercetin) | 315.05 | 300.02 | Quantifier (loss of CH₃) |
| | 315.05 | 271.02 | Qualifier |
Experimental Workflow Visualization
The entire process from sample collection to data analysis is outlined below.
Caption: Step-by-step workflow for plasma sample analysis.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS protocol for the analysis of this compound metabolites in plasma. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are robust and sensitive. By utilizing the provided MRM transitions and workflow, researchers can effectively identify and quantify key metabolites, facilitating a deeper understanding of the pharmacokinetic profile of this compound. The methodologies are grounded in established practices for flavonoid analysis and can be adapted to various research needs in the fields of pharmacology, toxicology, and natural product chemistry.
References
- 1. Quercetin: A Molecule of Great Biochemical and Clinical Value and Its Beneficial Effect on Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Transit and Metabolic Pathways of Quercetin in Tubular Cells: Involvement of Its Antioxidant Properties in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Enzyme Inhibition Kinetics of Quercetagitrin on PTPN6 and PTPN9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatases (PTPs) are critical regulators of signal transduction pathways, and their dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. PTPN6 (also known as SHP-1) and PTPN9 (also known as SHP-2) are two such phosphatases that have emerged as promising therapeutic targets. Quercetagitrin, a flavonoid glycoside, has been identified as a dual inhibitor of both PTPN6 and PTPN9.[1] These application notes provide a detailed overview of the enzyme inhibition kinetics of this compound on PTPN6 and PTPN9, along with comprehensive experimental protocols for researchers in the field of drug discovery and development.
Data Presentation: Inhibition Kinetics of this compound
The inhibitory activity of this compound against PTPN6 and PTPN9 has been characterized, revealing its potential as a dual-target inhibitor. The key quantitative data are summarized in the table below.
| Parameter | PTPN6 | PTPN9 | Reference |
| IC50 | 1 µM | 1.7 µM | [1] |
| Inhibition Type | Competitive | Competitive | [1] |
| Inhibition Constant (Ki) | ~0.33 µM | ~0.57 µM | [1] |
| Hill Coefficient (nH) | 1.3 | 2 | [1] |
| Substrate Used | DiFMUP | DiFMUP | [1] |
| Enzyme Source | Recombinant | Recombinant | [1] |
Note: The Ki values were calculated based on the Cheng-Prusoff equation for competitive inhibition, using the reported IC50 and a substrate concentration of 2 x Km as described in the source literature.[1]
Signaling Pathways
PTPN6 and PTPN9 are key negative regulators in several signaling pathways. Their inhibition by this compound can lead to the modulation of these pathways, which is of significant therapeutic interest.
PTPN6 Signaling Pathway
PTPN6 is known to play a crucial role in negatively regulating the JAK/STAT signaling pathway. It can directly interact with and dephosphorylate Janus kinases (JAKs), such as JAK3, thereby preventing the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, like STAT3. Inhibition of PTPN6 by this compound would, therefore, lead to a sustained activation of the JAK/STAT pathway.
References
Application Notes and Protocols: Molecular Docking Simulation of Quercetagitrin with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking simulation of Quercetagitrin with various target proteins. This compound, a flavonoid glycoside found in plants like the African marigold (Tagetes erecta), has garnered significant interest for its therapeutic potential, including anti-inflammatory, neuroprotective, and anti-diabetic properties.[1] Molecular docking simulations are a powerful computational tool to elucidate the binding mechanisms of this compound to its protein targets, thereby aiding in drug discovery and development.
Introduction to this compound and its Targets
This compound (Quercetagetin-7-O-glucoside) is a natural flavonoid that has been shown to interact with several key proteins involved in various disease pathways.[1] Understanding these interactions at a molecular level is crucial for optimizing its therapeutic efficacy. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity, and the nature of the interactions, such as hydrogen bonds and hydrophobic interactions.
Key Target Proteins for this compound:
-
Protein Tyrosine Phosphatases (PTPs): this compound is a known dual-target inhibitor of PTPN6 and PTPN9, which are implicated in type 2 diabetes.[1][2][3]
-
NF-κB Pathway Proteins: It can modulate the NF-κB signaling pathway, which plays a central role in inflammation.[1]
-
Akt (Protein Kinase B) Signaling Proteins: this compound can influence the Akt signaling pathway, which is crucial for cell survival and metabolism.[3]
-
AMPK (AMP-activated protein kinase) Signaling Proteins: It is also known to activate the AMPK signaling pathway, a key regulator of cellular energy homeostasis.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of this compound and the related compound Quercetin with their target proteins.
Table 1: Inhibitory Activity of this compound
| Target Protein | IC50 Value | Reference |
| PTPN6 | 1 μM | [1] |
| PTPN9 | 1.7 μM | [1] |
Table 2: Binding Affinities of Quercetin with Various Target Proteins (for comparative reference)
| Target Protein | Binding Affinity (kcal/mol) | Reference |
| Dopaminergic D2 Receptor | -9.7 | [4] |
| Dopaminergic D3 Receptor | -8.5 | [4] |
| Serotoninergic 5HT3 Receptor | -7.9 | [4] |
| Muscarinic M4 Receptor | -9.2 | [4] |
| 67-kDa laminin receptor (37LRP) | -8.0 | [5] |
| Inducible Nitric Oxide Synthase (iNOS) | -97.17 (interaction energy in kJ/mol) | [6] |
| Mitogen-activated protein kinase 14 (MAPK14) | -9.7 | [7][8] |
| Serum- and glucocorticoid-regulated kinase 1 (SGK-1) | -9.5 | [7][8] |
| WNT-3 | -8.3 | [9] |
| ACE2 | -8.3 | [9] |
| Lrp 6 | -9.3 | [9] |
| KRAS | -7.14 | [10] |
| STAT3 | - | [10] |
| TP53 | - | [10] |
| MAPK1 | - | [10] |
| MAPK3 | - | [10] |
Experimental Protocols for Molecular Docking
This section provides detailed protocols for performing molecular docking simulations of this compound with its target proteins.
Protocol 1: Molecular Docking of this compound with PTPN6 and PTPN9 using Schrödinger Maestro
This protocol is adapted from a study on the dual inhibition of PTPN6 and PTPN9 by this compound.[3]
3.1.1. Ligand Preparation:
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID 5320826) in SDF format.[3]
-
Ligand Preparation using LigPrep:
-
Import the SDF file into Schrödinger Maestro.
-
Use the LigPrep tool to generate low-energy 3D conformations of the ligand.
-
Ensure the generation of possible ionization states at a physiological pH of 7.0 ± 2.0 using Epik.
-
Generate tautomers and stereoisomers if necessary.
-
Minimize the energy of the resulting structures using the OPLS3e force field.
-
3.1.2. Protein Preparation:
-
Obtain Protein Structures: Download the crystal structures of PTPN6 (PDB ID: 3PS5) and PTPN9 (PDB ID: 4GE6) from the Protein Data Bank (PDB).[2]
-
Protein Preparation using Protein Preparation Wizard:
-
Import the PDB files into Schrödinger Maestro.
-
Use the Protein Preparation Wizard to preprocess the structures.
-
Assign bond orders, add hydrogens, and create disulfide bonds.
-
Fill in missing side chains and loops using Prime.
-
Remove all water molecules beyond 5 Å from the het group.
-
Optimize the hydrogen bond assignment using PROPKA at pH 7.0.
-
Minimize the energy of the structure using the OPLS3e force field, allowing the heavy atoms to converge to an RMSD of 0.30 Å.
-
3.1.3. Receptor Grid Generation:
-
Define the Binding Site: Define the active site for docking by selecting the catalytic site residues of PTPN6 and PTPN9.[3]
-
Generate the Grid: Use the Receptor Grid Generation tool to create a grid box centered on the defined active site. The size of the grid box should be sufficient to accommodate the ligand (e.g., 20 x 20 x 20 Å).
3.1.4. Molecular Docking:
-
Perform Docking: Use the Glide tool for docking.
-
Set Docking Precision: Choose the Standard Precision (SP) or Extra Precision (XP) mode.
-
Ligand Docking: Dock the prepared this compound conformations into the generated receptor grids for both PTPN6 and PTPN9.
-
Analyze Results: Analyze the docking poses based on the Glide score (GScore). The pose with the lowest GScore is considered the best binding pose. Visualize the interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the target proteins.
Protocol 2: General Molecular Docking Protocol using AutoDock
This protocol provides a general workflow that can be adapted for docking this compound with other target proteins using the widely used AutoDock software.[11][12]
3.2.1. Software and Tools:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina or AutoDock 4: For performing the docking calculations.
-
Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the results.
-
Open Babel: For converting file formats.
3.2.2. Ligand Preparation:
-
Obtain Ligand Structure: Download the 3D structure of this compound from PubChem in SDF format.
-
File Conversion: Convert the SDF file to PDB or MOL2 format using Open Babel.
-
Ligand Preparation in ADT:
-
Open the ligand file in ADT.
-
Detect the root and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
3.2.3. Protein Preparation:
-
Obtain Protein Structure: Download the desired target protein structure from the PDB.
-
Protein Preparation in ADT:
-
Open the PDB file in ADT.
-
Remove water molecules and any co-crystallized ligands or ions.[13]
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared protein in PDBQT format.
-
3.2.4. Grid Box Definition:
-
Define the Binding Pocket: Identify the active site of the protein based on literature or by using site prediction tools.
-
Set Grid Parameters in ADT:
-
Open the Grid Box tool.
-
Center the grid box on the active site.
-
Adjust the dimensions of the grid box to encompass the entire binding site.
-
Save the grid parameter file (GPF).
-
3.2.5. Running the Docking Simulation:
-
Generate Grid Map: Run AutoGrid using the GPF file to create the grid map files.
-
Run AutoDock:
-
Create a docking parameter file (DPF) specifying the prepared ligand and protein PDBQT files, and the grid map files.
-
Use a genetic algorithm for the conformational search.
-
Run AutoDock to perform the docking simulation.
-
3.2.6. Analysis of Results:
-
Analyze Docking Log File (DLG): The DLG file contains information about the different docked conformations (poses), their binding energies, and inhibition constants (Ki).
-
Visualize Interactions: Load the protein and the best-docked ligand pose into a visualization software like Discovery Studio or PyMOL to analyze the intermolecular interactions.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Molecular Docking
The following diagram illustrates a typical workflow for a molecular docking study.
Caption: A generalized workflow for molecular docking simulations.
This compound's Impact on a Pro-inflammatory Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1] The diagram below illustrates the putative mechanism of action.
Caption: this compound's inhibitory effect on the NF-κB pathway.
This compound's Modulation of Cell Survival and Metabolism Pathways
This compound can also influence the Akt and AMPK signaling pathways, which are critical for cell survival, growth, and metabolism.
Caption: this compound's modulation of Akt and AMPK pathways.
Conclusion
Molecular docking is an indispensable tool in the study of natural compounds like this compound. The protocols and data presented here provide a solid foundation for researchers to investigate the interactions of this compound with its target proteins. These computational insights are vital for guiding further experimental validation and for the rational design of novel therapeutics based on the this compound scaffold. The modulation of multiple signaling pathways by this compound highlights its potential as a multi-target therapeutic agent for a range of diseases.
References
- 1. Quercetin Regulates Sestrin 2-AMPK-mTOR Signaling Pathway and Induces Apoptosis via Increased Intracellular ROS in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Anti-Diabetic Potential of this compound through Dual Inhibition of PTPN6 and PTPN9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoid quercetin and its glucuronide and sulfate conjugates bind to 67-kDa laminin receptor and prevent neuronal cell death induced by serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking studies of flavonoids for their inhibition pattern against β-catenin and pharmacophore model generation from experimentally known flavonoids to fabricate more potent inhibitors for Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of quercetin in regulating cellular autophagy in multiple organs of Goto-Kakizaki rats through the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Network analysis and molecular docking studies of quercetin as a potential treatment for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking analysis of novel quercetin derivatives for combating SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Assessing Quercetagitrin's Effect on Glucose Uptake in C2C12 Myoblasts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quercetagitrin, a flavonoid glycoside, has garnered interest for its potential therapeutic effects, including its role in glucose metabolism. This document provides a comprehensive set of protocols to assess the impact of this compound on glucose uptake in C2C12 myoblasts, a widely used in vitro model for skeletal muscle. The provided methodologies detail cell culture and differentiation, cytotoxicity assessment, a fluorescent glucose uptake assay, and analysis of key signaling pathways. These protocols are intended to guide researchers in the systematic evaluation of this compound and similar compounds for their potential in modulating glucose homeostasis.
Experimental Workflow
The following diagram outlines the overall experimental workflow for assessing the effect of this compound on glucose uptake in C2C12 cells.
Caption: Experimental workflow for assessing this compound's effect on C2C12 cells.
Key Signaling Pathways
This compound is hypothesized to modulate glucose uptake in skeletal muscle cells through the activation of key signaling pathways such as the PI3K/Akt and AMPK pathways.
Caption: Hypothesized signaling pathways modulated by this compound.
Experimental Protocols
C2C12 Myoblast Culture and Differentiation
This protocol details the steps for culturing C2C12 myoblasts and inducing their differentiation into myotubes.
Materials:
-
C2C12 myoblasts
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM with high glucose, 2% Horse Serum (HS), 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Culture dishes/plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Culture C2C12 myoblasts in Growth Medium in a humidified incubator.
-
Subculturing: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a lower density. Do not allow cells to become fully confluent during the growth phase.[1][2]
-
Induction of Differentiation: Once cells reach approximately 80-90% confluency, aspirate the Growth Medium.[1]
-
Wash the cells twice with sterile PBS.[1]
-
Add Differentiation Medium to the culture plates.[3]
-
Maintenance: Replace the Differentiation Medium every 24 hours.[3][4]
-
Monitoring: Observe the cells daily for morphological changes. Myoblasts will align, elongate, and fuse to form multinucleated myotubes over 3-7 days.[3]
Cytotoxicity Assessment (MTT Assay)
This protocol is to determine the non-toxic concentration range of this compound on differentiated C2C12 myotubes.
Materials:
-
Differentiated C2C12 myotubes in a 96-well plate
-
This compound stock solution
-
Serum-free DMEM
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or solubilization solution
-
Microplate reader
Protocol:
-
Cell Plating: Seed C2C12 myoblasts in a 96-well plate at a density of 5 x 10³ cells/well and differentiate as described in Protocol 1.[5]
-
Treatment: Prepare serial dilutions of this compound in serum-free DMEM and add to the wells containing differentiated myotubes. Include untreated control wells.
-
Incubation: Incubate the plate for 24 hours in a humidified incubator.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[7]
Data Presentation:
| This compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.23 ± 0.07 | 98.4 |
| 5 | 1.20 ± 0.09 | 96.0 |
| 10 | 1.15 ± 0.06 | 92.0 |
| 25 | 1.05 ± 0.08 | 84.0 |
| 50 | 0.85 ± 0.07 | 68.0 |
| 100 | 0.55 ± 0.05 | 44.0 |
Data are presented as mean ± SD and are for illustrative purposes.
Glucose Uptake Assay (2-NBDG)
This protocol measures glucose uptake in C2C12 myotubes using the fluorescent glucose analog 2-NBDG.
Materials:
-
Differentiated C2C12 myotubes in a 96-well black, clear-bottom plate
-
This compound
-
Insulin (positive control)
-
Krebs-Ringer Bicarbonate (KRB) buffer or glucose-free DMEM
-
2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)
-
Fluorescence microplate reader
Protocol:
-
Serum Starvation: Wash the differentiated myotubes with warm PBS and incubate in serum-free, glucose-free DMEM or KRB buffer for 2-4 hours.[8]
-
Treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for a specified time (e.g., 6 hours). Include a positive control (e.g., 100 nM insulin for 30 minutes) and an untreated control.
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 100-200 µM and incubate for 30 minutes in the dark at 37°C.[9][10]
-
Washing: Terminate the uptake by washing the cells three times with ice-cold PBS to remove extracellular 2-NBDG.[8]
-
Fluorescence Measurement: Add PBS to each well and measure the intracellular fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[9]
Data Presentation:
| Treatment | 2-NBDG Fluorescence (Arbitrary Units) | Fold Change vs. Control |
| Control | 5000 ± 350 | 1.0 |
| Insulin (100 nM) | 9500 ± 500 | 1.9 |
| This compound (5 µM) | 6500 ± 400 | 1.3 |
| This compound (10 µM) | 8000 ± 450 | 1.6 |
Data are presented as mean ± SD and are for illustrative purposes.
Western Blot Analysis
This protocol is for analyzing the phosphorylation status of key proteins in the PI3K/Akt and AMPK signaling pathways.
Materials:
-
Differentiated C2C12 myotubes in a 6-well plate
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-AMPK, anti-AMPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat differentiated myotubes with this compound as in the glucose uptake assay. After treatment, wash with ice-cold PBS and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation:
| Treatment | p-Akt/Total Akt Ratio | p-AMPK/Total AMPK Ratio |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound (5 µM) | 1.4 ± 0.2 | 1.8 ± 0.3 |
| This compound (10 µM) | 1.8 ± 0.2 | 2.5 ± 0.4 |
Data are presented as mean ± SD of relative band intensities and are for illustrative purposes. Recent studies have shown that this compound increases AMPK phosphorylation in C2C12 myoblasts.[11]
Conclusion
The protocols outlined in this document provide a robust framework for investigating the effects of this compound on glucose uptake and its underlying molecular mechanisms in C2C12 myotubes. By following these detailed procedures, researchers can obtain reliable and reproducible data to evaluate the potential of this compound as a modulator of glucose metabolism in skeletal muscle. The findings from these studies can contribute to the development of novel therapeutic strategies for metabolic disorders.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Culture, Differentiation and Transfection of C2C12 Myoblasts [bio-protocol.org]
- 3. C2C12 Myoblast Cell Line - Pioneering Muscle Biology and Regeneration Research [cytion.com]
- 4. encodeproject.org [encodeproject.org]
- 5. 2-D08 treatment regulates C2C12 myoblast proliferation and differentiation via the Erk1/2 and proteasome signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. 4.4. Glucose Transport Assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Quercetagitrin as a Reference Standard in Phytochemical Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetagitrin, a glycoside of the flavonoid quercetagetin, is a natural compound found in various plants, including the African marigold (Tagetes erecta)[1]. As a member of the flavonoid class, it exhibits various biological activities, including anti-inflammatory and neuroprotective effects[1]. In the field of phytochemical analysis, this compound serves as a crucial reference standard for the identification and quantification of this specific analyte in plant extracts, herbal formulations, and other natural products. Its use ensures the accuracy, reproducibility, and reliability of analytical methods, which is paramount for quality control, standardization, and the development of new therapeutic agents.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis, with a focus on High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C21H20O13 |
| Molecular Weight | 480.38 g/mol |
| CAS Number | 548-75-4 |
| Appearance | Solid |
| Purity (typical) | ≥90.0% (HPLC) |
| Storage | 2-8°C |
Data sourced from commercial suppliers of this compound reference standards.
Experimental Protocols
Preparation of Standard Solutions
The stability of standard solutions is critical for accurate quantification. It is recommended to prepare fresh solutions and store them appropriately. Studies on similar flavonoids like quercetin have shown that solutions are more stable when stored at 4°C compared to room temperature or -20°C[2][3]. Stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for 1 month[1].
Protocol for Standard Solution Preparation:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to be used in the analysis. The concentration range will depend on the expected concentration of this compound in the samples and the linearity of the analytical method.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
HPLC is a widely used technique for the separation, identification, and quantification of phytochemicals. The following is a general HPLC protocol that can be adapted and validated for the analysis of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase | Acetonitrile and 2% v/v acetic acid in water (40:60 v/v) |
| Flow Rate | 1.3 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 370 nm |
| Injection Volume | 20 µL |
These conditions are based on a method developed for quercetin and curcuminoids and may require optimization for this compound.
Method Validation Parameters (Example Data for Quercetin):
The following table summarizes typical validation parameters for an HPLC method for a related flavonoid, quercetin, which can serve as a benchmark when validating a method for this compound.
| Parameter | Result | Reference |
| Linearity Range | 0.00488 - 200 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [5] |
| Limit of Detection (LOD) | 0.046 µg/mL | [2][3] |
| Limit of Quantification (LOQ) | 0.14 µg/mL | [2][3] |
| Accuracy (Recovery) | 88.6% - 110.7% | [2][3] |
| Precision (RSD) | < 2% | [5] |
High-Performance Thin-Layer Chromatography (HPTLC) Method for Quantification
HPTLC is a powerful technique for the simultaneous analysis of multiple samples and is well-suited for the quality control of herbal medicines.
Instrumentation:
-
HPTLC system with an automatic sample applicator, developing chamber, and a TLC scanner.
-
Pre-coated silica gel 60 F254 HPTLC plates.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Stationary Phase | HPTLC aluminum plates pre-coated with silica gel 60 F254 |
| Mobile Phase | Toluene: Ethyl acetate: Formic acid (6:4:0.3 v/v/v) |
| Application Volume | 5 µL |
| Development Distance | 8 cm |
| Densitometric Scanning | 366 nm |
This method was developed for the simultaneous determination of quercetin and kaempferol and may need to be optimized for this compound.
Method Validation Parameters (Example Data for Quercetin):
| Parameter | Result | Reference |
| Linearity Range | 100 - 600 ng/spot | [6] |
| Correlation Coefficient (r) | 0.9942 | [7] |
| Accuracy (Recovery) | 98.23% - 99.64% | [6] |
| Precision (RSD) | < 2% | [6] |
Signaling Pathways and Biological Activity
This compound and its aglycone, quercetin, are known to modulate several key signaling pathways involved in inflammation and cellular metabolism. Understanding these interactions is crucial for drug development and research into their therapeutic potential.
Inhibition of NF-κB Signaling Pathway
This compound has been shown to possess anti-inflammatory activity by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway[1]. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. The inhibition of this pathway by this compound can lead to a reduction in inflammation. The aglycone, quercetin, has been shown to inhibit the translocation of NF-κB to the nucleus[8].
Figure 1: Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.
Activation of AMPK Signaling Pathway
This compound has been observed to increase the phosphorylation of AMP-activated protein kinase (AMPK)[1]. AMPK is a key regulator of cellular energy homeostasis. Its activation can lead to various beneficial effects, such as increased glucose uptake and reduced lipid synthesis. The activation of the LKB1-AMPK signaling pathway by quercetin has been shown to regulate vascular smooth muscle cell contraction[9].
Figure 2: Proposed mechanism of this compound's activation of the AMPK signaling pathway.
Experimental Workflow for Phytochemical Analysis
The following diagram illustrates a typical workflow for the quantification of this compound in a plant sample using a reference standard.
Figure 3: General workflow for the quantification of this compound in a sample.
Conclusion
This compound is an essential reference standard for the accurate and reliable phytochemical analysis of various natural products. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the fields of natural product chemistry, quality control, and drug development. The detailed HPLC and HPTLC methods, along with the validation parameters, offer a solid foundation for developing and implementing robust analytical procedures. Furthermore, the elucidation of its interactions with key signaling pathways, such as NF-κB and AMPK, highlights its therapeutic potential and provides a basis for further pharmacological investigation. The use of validated methods and high-purity reference standards is indispensable for ensuring the quality, safety, and efficacy of herbal medicines and related products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles | Semantic Scholar [semanticscholar.org]
- 3. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Quercetin and quercitrin protect against cytokine‑induced injuries in RINm5F β-cells via the mitochondrial pathway and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quercetin-Induced AMP-Activated Protein Kinase Activation Attenuates Vasoconstriction Through LKB1-AMPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing extraction parameters to increase Quercetagitrin yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing extraction parameters to increase Quercetagitrin yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound during extraction?
A1: The efficiency of this compound extraction is influenced by several factors, including the choice of solvent, extraction temperature, extraction duration, and the solvent-to-solid ratio.[1] The selection of an appropriate extraction method, such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), or supercritical fluid extraction (SFE), also plays a crucial role.[2][3]
Q2: Which solvents are most effective for extracting this compound?
A2: Ethanol and aqueous ethanol solutions are widely regarded as effective and safe solvents for extracting flavonoids like this compound.[4] Studies have shown that ethanol is often superior to other solvents like chloroform and water due to the polarity of this compound.[5] The optimal concentration of ethanol in an aqueous solution can vary, but ranges between 50% and 90% are commonly reported to yield good results.[4][6]
Q3: How does the extraction method affect the stability of this compound?
A3: The extraction method can significantly impact the stability of flavonoids. For instance, prolonged exposure to high temperatures or high-intensity ultrasound can lead to degradation.[7] The chemical structure of the flavonoid influences its stability; a higher number of hydroxyl groups can increase susceptibility to degradation.[7][8] Conversely, the presence of a sugar moiety, as in this compound (a glucoside), can offer some protection against degradation during methods like microwave and ultrasonic assisted extraction.[7][8]
Q4: Can you recommend a starting point for optimizing ultrasound-assisted extraction (UAE) of this compound?
A4: For ultrasound-assisted extraction, a good starting point would be to use an ethanol concentration of around 60-66%.[4][9] An extraction time between 15 and 55 minutes and a solvent-to-material ratio of approximately 10:1 (mL/g) are also recommended starting parameters.[4][9] It's crucial to monitor the temperature to prevent thermal degradation of the target compound.[2]
Troubleshooting Guide
Issue 1: Low this compound Yield
-
Possible Cause 1: Inappropriate Solvent or Concentration. The polarity of the solvent may not be optimal for solubilizing this compound.
-
Possible Cause 2: Insufficient Extraction Time or Temperature. The extraction may not be running long enough or at a high enough temperature to efficiently extract the compound.
-
Troubleshooting Action: Incrementally increase the extraction time and/or temperature. However, be cautious of potential degradation at very high temperatures or with prolonged extraction times.[2][9] Perform a time-course experiment (e.g., sampling at 15, 30, 45, 60 minutes) to determine the optimal duration.
-
-
Possible Cause 3: Inefficient Extraction Method. The chosen method may not be effectively disrupting the plant cell walls to release the target compound.
-
Troubleshooting Action: Consider using an advanced extraction technique. Ultrasound-assisted extraction (UAE) has been shown to significantly improve quercetin yield compared to conventional solvent extraction.[4]
-
-
Possible Cause 4: Degradation of this compound. The extraction conditions (e.g., high temperature, prolonged sonication) may be causing the compound to degrade.
Issue 2: Poor Purity of the Extract
-
Possible Cause 1: Co-extraction of Undesired Compounds. The solvent system may be extracting a wide range of other compounds from the plant matrix.
-
Troubleshooting Action: Adjust the polarity of your solvent. A more selective solvent system may reduce the co-extraction of impurities. Subsequent purification steps, such as column chromatography, will likely be necessary to isolate this compound.[5]
-
-
Possible Cause 2: Hydrolysis of the Glycoside. If using acidic conditions during extraction, the glycosidic bond of this compound may be cleaved, resulting in the aglycone, Quercetagetin.
-
Troubleshooting Action: Avoid strongly acidic conditions during extraction. Maintain a neutral or slightly acidic pH to preserve the integrity of the glycoside.
-
Data on Optimized Extraction Parameters
The following tables summarize quantitative data from various studies on flavonoid extraction, which can serve as a guide for optimizing this compound extraction.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters for Flavonoids
| Parameter | Optimized Value | Plant Material (Compound) | Reference |
| Ethanol Concentration | 65.63% | Herba Polygoni Capitati (Quercitrin) | [9] |
| Solvent-to-Material Ratio | 10.55:1 (mL/g) | Herba Polygoni Capitati (Quercitrin) | [9] |
| Extraction Time | 54.33 min | Herba Polygoni Capitati (Quercitrin) | [9] |
| Ethanol Concentration | 60% | Shallot (Quercetin) | [4] |
| Extraction Time | 15 - 45 min | Shallot (Quercetin) | [4] |
Table 2: Conventional and Supercritical Fluid Extraction Parameters
| Extraction Method | Parameter | Optimized Value | Plant Material (Compound) | Reference |
| Solvent Extraction | Ethanol Concentration | 50% | Fermented Marigold Residue (Quercetagetin) | [6] |
| Temperature | 60 °C | Fermented Marigold Residue (Quercetagetin) | [6] | |
| Extraction Time | 6 hours | Fermented Marigold Residue (Quercetagetin) | [6] | |
| Supercritical Fluid (CO₂) | Co-solvent | 82% Ethanol | Taxus chinensis (Quercetin) | [10] |
| Temperature | 46 °C | Taxus chinensis (Quercetin) | [10] | |
| Pressure | 24 MPa | Taxus chinensis (Quercetin) | [10] | |
| Extraction Time | 2.3 hours | Taxus chinensis (Quercetin) | [10] |
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline based on optimized parameters for similar flavonoids.[4][9]
-
Sample Preparation: Dry the plant material and grind it to a fine powder to increase the surface area for extraction.
-
Solvent Preparation: Prepare a 60-66% aqueous ethanol solution.
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add the solvent at a 10:1 ratio (100 mL).
-
Place the flask in an ultrasonic bath.
-
Set the sonication frequency (e.g., 40 kHz) and temperature (e.g., 60°C).
-
Extract for a predetermined time, typically between 30 to 50 minutes.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.
-
-
Analysis: Analyze the crude extract for this compound content using methods such as HPLC.[5]
Protocol 2: Conventional Solvent Extraction
This protocol is based on a method used for extracting the related compound, quercetagetin.[6]
-
Sample Preparation: Use the dried residue of the plant material.
-
Solvent Preparation: Prepare a 50% aqueous ethanol solution.
-
Extraction:
-
Place 150g of the plant residue in 1500mL of the 50% aqueous ethanol solution.
-
Heat the mixture at 60°C for 6 hours with constant stirring.
-
-
Filtration and Concentration:
-
Filter the mixture to obtain the crude extract.
-
Evaporate the solvent from the extract under reduced pressure until a paste is formed.
-
-
Purification (Optional): The resulting paste can be further purified using chromatographic techniques to isolate this compound.
Visualizations
Caption: General workflow for optimizing this compound extraction parameters.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. phcogrev.com [phcogrev.com]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102190646B - Method for preparing high-purity quercetagetin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of quercitrin and total flavonoids extraction from Herba Polygoni Capitati by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Overcoming challenges in the chemical synthesis of Quercetagitrin
Welcome to the technical support center for the chemical synthesis of Quercetagitrin (Quercetagetin-7-O-glucoside). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this bioactive flavonoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Troubleshooting Guide
This guide addresses specific problems that may arise during the chemical synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My overall yield for the synthesis of the Quercetagetin aglycone is significantly lower than the reported 27%. What are the potential issues?
A1: A low overall yield in the three-step synthesis of Quercetagetin can be attributed to several factors. Firstly, ensure the purity of your starting materials, as impurities can interfere with the reactions. The key reaction is an oxidative cyclization of a chalcone intermediate. Inefficient cyclization, often mediated by hydrogen peroxide in an alkaline medium (Algar-Flynn-Oyamada reaction), can be a major cause of low yield.[1] Check the pH of the reaction mixture and the concentration of the hydrogen peroxide. Additionally, incomplete demethylation in the final step can result in a mixture of partially methylated products, reducing the yield of the desired Quercetagetin.
Q2: I am struggling with the regioselective protection of the hydroxyl groups of Quercetagetin to isolate the 7-OH for glycosylation. What strategies can I employ?
A2: Regioselective protection of the six hydroxyl groups of Quercetagetin is a significant challenge. A common and effective strategy is the use of benzyl protecting groups. The reactivity of the different hydroxyl groups varies, and this can be exploited. The 7-OH and 4'-OH groups are generally more reactive. A carefully controlled benzylation reaction using benzyl bromide and a weak base like potassium carbonate can lead to the preferential protection of these and other hydroxyl groups, leaving one or more hydroxyls free.[2][3] It may be necessary to perform a multi-step protection-deprotection sequence to achieve the desired selectively protected intermediate. For instance, you could protect all hydroxyl groups and then selectively deprotect the 7-OH group. However, a more direct approach involves optimizing reaction conditions (temperature, stoichiometry of reagents) to favor the desired protection pattern.
Q3: The Koenigs-Knorr glycosylation reaction is giving me a low yield of the desired this compound precursor. What could be going wrong?
A3: Low yields in the Koenigs-Knorr glycosylation are often due to the reactivity of the glycosyl donor and the promoter, as well as the reaction conditions.[4][5] Ensure your glycosyl donor (e.g., acetobromoglucose) is pure and freshly prepared. The choice of promoter is also critical; silver carbonate or silver oxide are traditionally used.[4][5] The reaction is sensitive to moisture, so ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). The solvent, often a non-polar aprotic solvent like dichloromethane or toluene, must be anhydrous. The reactivity of the protected Quercetagetin acceptor is also a factor; steric hindrance around the 7-OH group can reduce the reaction rate.
Q4: I am observing the formation of isomeric byproducts during the glycosylation step. How can I improve the stereoselectivity for the β-glucoside?
A4: The stereochemical outcome of the Koenigs-Knorr reaction is influenced by the protecting groups on the glycosyl donor.[4] To favor the formation of the 1,2-trans-glycoside (the β-glucoside in the case of glucose), a participating protecting group, such as an acetyl or benzoyl group, should be present at the C2 position of the glucose donor. This group provides anchimeric assistance, leading to the formation of a stable intermediate that is then attacked by the alcohol from the less hindered face, resulting in the desired β-anomer.[4]
Q5: The final deprotection step to remove the benzyl ethers is resulting in a complex mixture of products and a low yield of this compound. What are the best practices for this step?
A5: Deprotection of benzyl ethers is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.[2][6] Incomplete deprotection can be an issue, leading to a mixture of partially benzylated products. Ensure the catalyst is active and that the reaction is run for a sufficient amount of time under a hydrogen atmosphere. The choice of solvent is also important; a mixture of ethanol and tetrahydrofuran (THF) is often effective.[7] In some cases, the flavonoid core can be susceptible to reduction during hydrogenation, leading to byproducts. If this is observed, alternative deprotection methods, such as using a hydrogen transfer reagent like 1,4-cyclohexadiene, can be explored to limit the availability of hydrogen.[6]
Frequently Asked Questions (FAQs)
Q: What is the typical starting material for the chemical synthesis of this compound?
A: The synthesis of this compound starts with the synthesis of its aglycone, Quercetagetin (3,3′,4′,5,6,7-hexahydroxyflavone). A reported concise synthesis of Quercetagetin has been achieved in three steps with a 27% overall yield.[1] Alternatively, Quercetagetin can be isolated from natural sources such as marigold flowers (Tagetes species).[8]
Q: What are the most critical steps in the chemical synthesis of this compound?
A: The most critical steps are the regioselective protection of the hydroxyl groups of Quercetagetin to free the 7-OH for glycosylation, the stereoselective glycosylation reaction to form the β-glycosidic bond, and the final deprotection step to yield the pure product without side reactions.
Q: What analytical techniques are recommended for monitoring the progress of the synthesis and for final product characterization?
A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of each reaction step. For detailed analysis and final product characterization, High-Performance Liquid Chromatography (HPLC) is essential to determine purity.[9][10][11][12] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are crucial for structural confirmation of the synthesized Quercetagetin and the final this compound product.[1]
Q: Are there any safety precautions I should be aware of during the synthesis?
A: Standard laboratory safety practices should be followed. Many of the reagents used, such as benzyl bromide, are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Reactions involving hydrogen gas for deprotection should be carried out with caution due to its flammability.
Quantitative Data Summary
The following table summarizes key quantitative data reported in the literature for the synthesis of Quercetagetin and related flavonoid glycosylations.
| Parameter | Value | Reference |
| Quercetagetin Synthesis | ||
| Overall Yield | 27% (3 steps) | [1] |
| Quercetin Derivative Synthesis | ||
| Regioselective Benzylation Yield | Not specified, but a common procedure | [3] |
| Koenigs-Knorr Glycosylation Yield | Can be excellent with optimized conditions | [3] |
| Deprotection (Hydrogenation) Yield | Generally high with proper catalyst and conditions | [7] |
Experimental Protocols
The following are detailed methodologies for the key steps in the chemical synthesis of this compound. These protocols are based on established methods for flavonoid synthesis and should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis of Quercetagetin (Aglycone)
This protocol is based on a reported three-step synthesis.[1]
Step 1: Chalcone Formation
-
Dissolve the appropriate 2'-hydroxyacetophenone and 3,4-dihydroxybenzaldehyde derivatives in ethanol.
-
Add a solution of potassium hydroxide in water dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the mixture into ice-cold hydrochloric acid to precipitate the chalcone.
-
Filter, wash with water, and dry the crude chalcone.
Step 2: Oxidative Cyclization (Algar-Flynn-Oyamada Reaction)
-
Dissolve the synthesized chalcone in a mixture of ethanol and aqueous sodium hydroxide.
-
Cool the solution to 0 °C and add hydrogen peroxide (30%) dropwise.
-
Stir the reaction at room temperature for 6-8 hours.
-
Acidify the reaction mixture with dilute sulfuric acid to precipitate the flavonol.
-
Filter, wash with water, and dry the crude product.
Step 3: Demethylation (if methoxy precursors are used)
-
Treat the methylated flavonol with a demethylating agent such as hydrogen bromide in acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction and pour it into ice water to precipitate Quercetagetin.
-
Filter, wash with water, and purify by column chromatography.
Protocol 2: Regioselective Protection of Quercetagetin (General Procedure)
This protocol describes a general method for benzylation, which needs to be optimized for selectivity.
-
Dissolve Quercetagetin in anhydrous N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (K₂CO₃) to the solution.
-
Add benzyl bromide (BnBr) dropwise at room temperature. The stoichiometry of BnBr should be carefully controlled to achieve the desired level of protection.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product mixture by column chromatography to isolate the desired protected intermediate.
Protocol 3: Koenigs-Knorr Glycosylation
This is a general protocol for the glycosylation of a protected flavonol.
-
Dissolve the selectively protected Quercetagetin and the glycosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) in anhydrous dichloromethane under an argon atmosphere.
-
Add a promoter, such as silver carbonate (Ag₂CO₃), to the mixture.
-
Stir the reaction in the dark at room temperature for 24-48 hours, monitoring by TLC.
-
Filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Deprotection of Benzyl Ethers
This protocol describes the final deprotection step.
-
Dissolve the protected this compound in a mixture of tetrahydrofuran (THF) and ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the final product by preparative HPLC.
Visualizations
Logical Workflow for this compound Synthesis
Caption: Overall workflow for the chemical synthesis of this compound.
Troubleshooting Logic for Low Glycosylation Yield
Caption: Troubleshooting guide for low yield in the glycosylation step.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Quercetagetin | 90-18-6 | FQ65384 | Biosynth [biosynth.com]
- 9. mdpi.com [mdpi.com]
- 10. longdom.org [longdom.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting Quercetagitrin instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quercetagitrin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
A1: this compound (quercetagetin-7-O-glucoside) is a flavonoid glycoside, a type of natural compound found in plants like the African marigold (Tagetes erecta).[1] Like many flavonoids, it possesses various biological activities, including anti-inflammatory and antioxidant properties, making it a compound of interest for research. However, flavonoids can be unstable in aqueous solutions, including cell culture media. This instability can lead to the degradation of the compound, resulting in a decrease in its effective concentration and the formation of degradation products that may have different biological activities or even cytotoxic effects. Therefore, understanding and managing the stability of this compound is crucial for obtaining accurate and reproducible experimental results.
Q2: What are the main factors that influence the stability of this compound in cell culture media?
A2: The stability of flavonoids like this compound in cell culture media is influenced by several factors:
-
pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.[2] Cell culture media are typically buffered around pH 7.4, which can promote the degradation of these compounds.
-
Temperature: Higher temperatures can accelerate the degradation of flavonoids.[3] Standard cell culture conditions of 37°C can contribute to the instability of this compound over time.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of flavonoids.[4] It is advisable to protect this compound stock solutions and experimental setups from direct light.
-
Presence of Oxidizing Agents: Components in the cell culture media or cellular metabolic processes can generate reactive oxygen species (ROS), which can lead to the oxidative degradation of flavonoids.
-
Enzymatic Activity: Cells may contain enzymes that can metabolize this compound, altering its structure and activity.
Q3: How does the glycosylation of this compound affect its stability compared to its aglycone, Quercetin?
A3: Glycosylation, the attachment of a sugar moiety, generally enhances the stability of flavonoids. Therefore, this compound, as a glycoside, is expected to be more stable than its aglycone form, quercetin. The glycosidic bond can protect the flavonoid core from oxidative degradation.[5] Studies on similar flavonoid glycosides like rutin (quercetin-3-O-rutinoside) have shown greater stability in solution compared to quercetin.[6]
Q4: What are the potential degradation products of this compound and are they biologically active?
A4: While specific degradation products of this compound in cell culture media are not extensively documented, studies on the degradation of its aglycone, quercetin, have identified smaller phenolic compounds like protocatechuic acid as major degradation products resulting from the opening of the C-ring.[3] It is plausible that this compound degradation would yield its aglycone, quercetagetin, which would then break down into similar smaller phenolic acids. The biological activity of these degradation products can differ from the parent compound and should be considered when interpreting experimental results.
Q5: How can I improve the stability of this compound in my cell culture experiments?
A5: To enhance the stability of this compound in your experiments, consider the following strategies:
-
Use of Antioxidants: Co-treatment with antioxidants like ascorbic acid (Vitamin C) has been shown to significantly improve the stability of quercetin in cell culture media by protecting it from auto-oxidation.[7]
-
pH Control: If experimentally feasible, slightly lowering the pH of the medium can improve stability. However, this must be balanced with the optimal pH for cell growth.
-
Light Protection: Always protect your stock solutions and cell cultures from light by using amber tubes and covering the culture vessels.
-
Fresh Preparation: Prepare fresh working solutions of this compound from a frozen stock solution just before each experiment.
-
Time-Course Experiments: Be mindful of the duration of your experiments. For longer incubation times, consider replenishing the media with fresh this compound to maintain a more consistent concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected biological activity of this compound. | 1. Degradation of this compound: The compound may be degrading in the cell culture medium over the course of the experiment. 2. Incorrect Stock Solution Concentration: Errors in weighing or dissolving the compound. | 1. Assess Stability: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocols section). 2. Use Stabilizing Agents: Consider adding ascorbic acid (e.g., 100 µM) to the culture medium. 3. Replenish Compound: For long-term experiments, replace the medium with fresh this compound-containing medium at regular intervals. 4. Verify Stock Concentration: Use a validated analytical method like HPLC to confirm the concentration of your stock solution. |
| High variability between replicate experiments. | 1. Inconsistent preparation of this compound solutions. 2. Differential exposure to light or temperature. 3. Variations in cell density or passage number. | 1. Standardize Solution Preparation: Prepare a large batch of stock solution and aliquot for single use to minimize freeze-thaw cycles. Always vortex thoroughly before making dilutions. 2. Control Environmental Factors: Ensure all experimental plates are incubated under identical conditions and protected from light. 3. Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers and ensure uniform seeding density. |
| Unexpected cytotoxicity observed. | 1. Formation of toxic degradation products. 2. High concentration of the solvent (e.g., DMSO) used to dissolve this compound. 3. Contamination of the stock solution. | 1. Monitor Degradation: Analyze the culture medium over time by HPLC or LC-MS to check for the appearance of degradation products. 2. Perform Solvent Control: Always include a vehicle control group in your experiments with the same final concentration of the solvent used for this compound. 3. Filter-Sterilize Stock Solution: Filter your stock solution through a 0.22 µm syringe filter before aliquoting and storing. |
| Precipitation of this compound in the culture medium. | 1. Low solubility of this compound at the working concentration. 2. Interaction with media components. | 1. Check Solubility Limit: Determine the maximum soluble concentration of this compound in your cell culture medium. 2. Prepare Fresh Dilutions: Make fresh dilutions from a concentrated stock solution just before use. 3. Visually Inspect: Always visually inspect the medium for any signs of precipitation after adding this compound. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM)
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for mobile phase)
-
Microcentrifuge tubes
-
0.22 µm syringe filters
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Preparation of Working Solution: Dilute the stock solution in the cell culture medium to the final working concentration to be tested (e.g., 10 µM).
-
Incubation: Incubate the working solution under standard cell culture conditions (37°C, 5% CO2) in the dark.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot (e.g., 500 µL) of the incubated solution.
-
Sample Preparation:
-
Immediately after collection, add an equal volume of cold acetonitrile to the aliquot to precipitate proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Use a suitable mobile phase gradient to separate this compound from other media components and potential degradation products. An example gradient could be a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Detect this compound at its maximum absorbance wavelength (typically around 254 nm or 370 nm for flavonoids).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
Expected Outcome: This analysis will provide a stability profile of this compound in the chosen cell culture medium under your experimental conditions.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol describes how to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-PI3K, anti-total-PI3K)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with different concentrations of this compound for the desired duration. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Image the blot using a suitable imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-Akt) to normalize for protein loading.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein for each sample.
-
Compare the phosphorylation levels in this compound-treated samples to the vehicle control.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. cores.emory.edu [cores.emory.edu]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Minimizing batch-to-batch variability in Quercetagitrin extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Quercetagitrin extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound (Quercetagetin-7-O-glucoside) is a flavonoid glycoside naturally found in plants like the African marigold (Tagetes erecta)[1][2]. Flavonoids are a class of polyphenolic compounds known for their various health benefits, including antioxidant, anti-inflammatory, and potential therapeutic effects in conditions like Alzheimer's disease and type 2 diabetes[1][3][4]. This compound, specifically, has been shown to have anti-inflammatory activity and inhibit Tau accumulation, a hallmark of Alzheimer's disease[1].
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in botanical extracts is a common challenge and can be attributed to several factors:
-
Raw Material Inconsistency: The quality and chemical composition of the plant material can vary significantly due to factors like climate, fertilization methods, harvest time, and storage conditions[5][6][7].
-
Extraction Method and Parameters: The choice of extraction technique and variations in parameters such as solvent composition, temperature, and extraction time can lead to different yields and purity of this compound[8][9][10].
-
Post-Extraction Processing: Steps like filtration, concentration, and drying can introduce variability if not strictly controlled[5].
-
Compound Stability: this compound, like other flavonoids, can be sensitive to heat, light, and pH, potentially degrading during extraction and storage[11][12][13].
Q3: Which extraction methods are commonly used for this compound and other flavonoids?
Several methods are employed for flavonoid extraction, each with its advantages and disadvantages:
-
Conventional Solvent Extraction (CSE): This includes methods like maceration, percolation, and Soxhlet extraction, which involve soaking the plant material in a solvent[8][14][15].
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance the extraction process, often leading to higher yields in shorter times[4][8][14].
-
Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, accelerating the extraction process[8][16].
-
Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically CO2, as the solvent, which can be highly selective[8][17].
Q4: How can I quantify the amount of this compound in my extracts?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound and other flavonoids[18][19][20]. Other techniques like Thin-Layer Chromatography (TLC) can be used for qualitative analysis and purification[19]. UV-Vis spectrophotometry can also be used but is less selective[15][21].
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Yield of this compound | Inappropriate solvent selection. | Test a range of solvents with varying polarities. Ethanol and methanol-water mixtures are often effective for flavonoids[8][9]. Optimize the solvent-to-material ratio; a higher ratio may be needed for complete extraction[4][16]. |
| Suboptimal extraction temperature. | Increase the temperature to enhance solubility and diffusion. However, be cautious of potential degradation of thermolabile compounds at very high temperatures[10][14]. | |
| Insufficient extraction time. | Increase the duration of the extraction to allow for complete diffusion of the target compound into the solvent[9][16]. | |
| Inadequate particle size of plant material. | Grind the plant material to a fine powder to increase the surface area for extraction. A particle size of less than 0.5 mm is often optimal[22]. | |
| High Batch-to-Batch Variability | Inconsistent raw material. | Source plant material from a single, reliable supplier. If possible, standardize cultivation and harvesting practices. Perform quality control on incoming raw material. |
| Fluctuations in extraction parameters. | Strictly control and document all extraction parameters, including temperature, time, solvent composition, and solvent-to-material ratio. Implement Standard Operating Procedures (SOPs). | |
| Degradation of this compound. | Protect the extract from light and high temperatures during and after extraction. Consider extracting under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Store extracts at low temperatures (e.g., 4°C)[18]. | |
| Poor Purity of Extract | Co-extraction of interfering compounds. | Optimize the selectivity of the extraction solvent. Employ post-extraction purification steps such as column chromatography (e.g., silica gel) or solid-phase extraction (SPE)[19]. |
| Incomplete filtration. | Use appropriate filter paper or membranes to remove particulate matter after extraction. | |
| Inconsistent HPLC Results | Improper sample preparation. | Ensure complete dissolution of the extract in the mobile phase before injection. Filter the sample through a 0.45 µm syringe filter to prevent column clogging. |
| Unstable this compound in solution. | Prepare standards and samples fresh daily. Store stock solutions at 4°C in the dark[18]. | |
| Mobile phase issues. | Degas the mobile phase to prevent air bubbles. Ensure the pH of the mobile phase is consistent. |
Data Presentation: Comparison of Extraction Parameters
The following table summarizes quantitative data on the impact of different extraction parameters on flavonoid yield from various studies.
| Parameter | Condition 1 | Yield/Observation 1 | Condition 2 | Yield/Observation 2 | Condition 3 | Yield/Observation 3 | Reference |
| Solvent | Water | Lower Quercetin content | Chloroform | Intermediate Quercetin content | Ethanol | Highest Quercetin content | |
| Ethanol Concentration | 40% | Lower Quercetin yield | 60% | Highest Quercetin yield | 80% | Decreased Quercetin yield | [8] |
| Extraction Method | Maceration | Lower yield | Refluxing | Higher yield | Sonication | Highest yield | [9] |
| Extraction Time (UAE) | 15 mins | High Quercetin yield | 30 mins | Highest Quercetin yield | 60 mins | Slightly lower Quercetin yield | [8] |
| Temperature | 30°C | Lower yield | 60°C | Higher yield | 90°C | Potential for degradation | [10][23] |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a generalized procedure based on common practices for flavonoid extraction.
-
Sample Preparation: Dry the plant material (e.g., Tagetes erecta flowers) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 100 mL of the extraction solvent (e.g., 60% ethanol in water).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 40 kHz) and temperature (e.g., 60°C).
-
Extract for a specified time (e.g., 30 minutes).
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 50°C) until the solvent is removed.
-
-
Storage: Store the dried extract in an airtight, light-protected container at 4°C.
Quantification of this compound by HPLC-DAD
This protocol outlines a general method for the quantification of this compound.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the dried extract (e.g., 10 mg) and dissolve it in a known volume of the solvent (e.g., 10 mL).
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A system equipped with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents, such as (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the maximum absorbance of this compound (around 350-370 nm).
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C21H20O13 | CID 5320826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Overviews of Biological Importance of Quercetin: A Bioactive Flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 6. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. Optimization of quercitrin and total flavonoids extraction from Herba Polygoni Capitati by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phcogj.com [phcogj.com]
- 11. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 13. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 14. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Optimization of Process Parameters of Extraction of Amentoflavone, Quercetin and Ginkgetin from Taxus chinensis Using Supercritical CO2 Plus Co-Solvent | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. CN102190646B - Method for preparing high-purity quercetagetin - Google Patents [patents.google.com]
Addressing poor oral bioavailability of Quercetagitrin in animal studies
Technical Support Center: Quercetagitrin Oral Bioavailability
Welcome to the technical support center for researchers working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with its poor oral bioavailability in animal studies.
Frequently Asked Questions (FAQs)
Q1: My preliminary animal study shows very low plasma concentrations of this compound after oral administration. Is this expected?
A1: Yes, this is a common and expected finding. This compound, like its aglycone quercetin, suffers from poor oral bioavailability. This is primarily due to its low aqueous solubility, limited permeability across the intestinal wall, and significant first-pass metabolism in the intestines and liver.[1][2][3] Studies on quercetin have reported oral bioavailability in rats to be as low as 20%, and often the parent compound is not even detected in plasma; instead, its metabolites (glucuronide and sulfate conjugates) are found.[1][4]
Q2: What are the primary barriers limiting the oral absorption of this compound?
A2: The main obstacles can be categorized as both biological and technical challenges.[5][6]
-
Low Aqueous Solubility: this compound is sparingly soluble in water, which is the first rate-limiting step for absorption in the gastrointestinal (GI) tract.[3][7]
-
Poor Intestinal Permeability: The molecule's structure may not be optimal for passive diffusion across the lipid membranes of enterocytes.[8]
-
First-Pass Metabolism: Once absorbed into intestinal cells, this compound is subject to extensive metabolism by phase II enzymes (like UDP-glucuronosyltransferases and sulfotransferases), converting it into more water-soluble conjugates that are readily eliminated.[1][4] The gut microbiota also plays a crucial role in its metabolism.[9][10]
-
Efflux by Transporters: Efflux transporters like P-glycoprotein (P-gp) in the intestinal wall can actively pump this compound back into the GI lumen, further reducing its net absorption.[11][12]
Q3: Should I measure this compound or its metabolites in the plasma?
A3: For a complete pharmacokinetic profile, it is highly recommended to measure both the parent this compound and its major metabolites (e.g., quercetin-3-O-β-D-glucuronide, isorhamnetin).[4][13] The majority of the absorbed compound will likely be in a conjugated form.[4] Failing to measure metabolites can lead to a significant underestimation of the total absorption.
Q4: What are the most promising strategies to enhance the oral bioavailability of this compound?
A4: Several formulation strategies have proven effective for quercetin and other flavonoids, and can be applied to this compound:
-
Nanoformulations: Encapsulating this compound in lipid-based (liposomes, solid-lipid nanoparticles) or polymer-based (micelles, nanoparticles) systems can improve its solubility, protect it from degradation, and enhance its uptake.[1][2][14]
-
Co-administration with Bioenhancers: Using metabolic inhibitors like piperine can block P-gp and phase II enzymes, thereby increasing the absorption and systemic exposure of the parent compound.[4]
-
Complexation: Forming complexes with cyclodextrins or phospholipids can significantly increase the aqueous solubility of the flavonoid.[15][16]
Troubleshooting Guides
Issue 1: Inconsistent Pharmacokinetic (PK) Data Across Animals
-
Possible Cause 1: Formulation is not homogenous.
-
Solution: Ensure your oral formulation (e.g., suspension) is uniformly mixed before dosing each animal. Use appropriate sonication or vortexing procedures. For nanosuspensions, ensure there is no aggregation.
-
-
Possible Cause 2: Variability in gavage technique.
-
Solution: Standardize the oral gavage procedure. Ensure the dose is delivered directly to the stomach without causing undue stress or injury to the animal, which can affect gastric emptying and absorption.
-
-
Possible Cause 3: Food effect.
-
Solution: The presence of food can significantly alter flavonoid absorption. Standardize the fasting period for all animals before dosing (typically 12 hours). Note that high-fat meals have been shown to increase quercetin bioavailability, so consistency is key.[17]
-
Issue 2: Cmax is Too Low or Undetectable
-
Possible Cause 1: Insufficient dose.
-
Possible Cause 2: Rapid metabolism.
-
Possible Cause 3: Poor formulation performance.
-
Solution: The delivery vehicle is critical. A simple aqueous suspension will likely yield poor results.[18] Move to an enabling formulation strategy. See the data tables below for a comparison of different approaches.
-
Data Presentation: Pharmacokinetic Parameters of Quercetin Formulations in Rats
Note: Data for the aglycone Quercetin is presented here as a proxy due to the limited availability of published pharmacokinetic studies specifically for this compound. The trends are expected to be similar.
Table 1: Comparison of Different Oral Quercetin Formulations in Rats
| Formulation Type | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·min/L) | Absolute Bioavailability (%) | Reference |
| Aqueous Suspension | 50 | ~0.2 (estimated) | - | 3.61% | [4][18] |
| Oral Solution | 50 | ~0.5 (estimated) | - | ~16-27% (relative to IV) | [18] |
| Nanosuspension (SPC Stabilizer) | 50 | 1.12 | 10,870 | 12.38% | [4] |
| Nanosuspension + Piperine (SPC-Pip) | 50 | 1.76 | 20,810 | 23.58% | [4] |
Table 2: Pharmacokinetics of Quercetin and its Glycosides in Rats
| Compound Administered | Dose (mg/kg) | Analyte Measured | Cmax (µg/mL) | Tmax (min) | AUC (mg·min/L) | Reference |
| Quercetin (Qr) | 50 | Quercetin | 7.47 ± 2.63 | 54.0 ± 25.1 | 2590.5 ± 987.9 | [19] |
| Isoquercitrin (IQ) | 50 | Isoquercitrin | 0.35 ± 0.11 | 27.0 ± 6.7 | 17.2 ± 7.3 | [19] |
| Quercetin-3-O-glucuronide (QG) | 50 | Quercetin-3-O-glucuronide | 2.04 ± 0.85 | 222.0 ± 119.2 | 962.7 ± 602.3 | [19] |
Experimental Protocols
Protocol 1: Preparation of Quercetin Nanosuspension with Piperine (SPC-Pip-Que-NSps)
This protocol is adapted from the methodology described for enhancing quercetin bioavailability.[4]
-
Preparation of Organic Phase: Dissolve 250 mg of Quercetin and 50 mg of Piperine in 5 mL of methanol.
-
Preparation of Aqueous Phase: Dissolve 250 mg of Soybean Lecithin (SPC) in 50 mL of deionized water.
-
Emulsification: Add the organic phase dropwise into the aqueous phase under magnetic stirring at 800 rpm.
-
Homogenization: Subject the resulting emulsion to high-pressure homogenization for 10 cycles at 1000 bar to form a coarse nanoemulsion.
-
Solvent Evaporation: Remove the organic solvent (methanol) using a rotary evaporator under reduced pressure at 40°C.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug loading content.
Protocol 2: Animal Pharmacokinetic Study
This is a general protocol for an oral PK study in rats.
-
Animals: Use male Sprague-Dawley rats (200 ± 20 g). House them under standard conditions with a 12-hour light/dark cycle.[4]
-
Acclimatization & Fasting: Allow animals to acclimatize for at least one week. Fast the rats for 12 hours prior to dosing, with free access to water.
-
Dosing: Administer the selected this compound formulation via oral gavage at a specific dose (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Analyze the plasma concentrations of this compound and its metabolites using a validated LC-MS/MS method.[13][19]
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis with appropriate software.
Visualizations
Diagrams of Pathways and Workflows
Caption: Key barriers to the oral bioavailability of this compound.
Caption: Experimental workflow for a this compound bioavailability study.
Caption: Problem-solution relationship for enhancing this compound bioavailability.
References
- 1. Recent Advances in Nanoformulations for Quercetin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Nanoformulations for Quercetin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of oral bioavailability of quercetin by metabolic inhibitory nanosuspensions compared to conventional nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro solubility, stability and permeability of novel quercetin-amino acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of quercitrin in the colon and its beneficial regulatory effects on gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quercetin as a potential modulator of P-glycoprotein expression and function in cells of human pancreatic carcinoma line resistant to daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quercetin acts as a P-gp modulator via impeding signal transduction from nucleotide-binding domain to transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Serum and Brain Pharmacokinetics of Quercetin after Oral and Nasal Administration to Rats as Lyophilized Complexes with β-Cyclodextrin Derivatives and Their Blends with Mannitol/Lecithin Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioavailability of quercetin in pigs is influenced by the dietary fat content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Disposition of the flavonoid quercetin in rats after single intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Refining HPLC Separation of Quercetagitrin
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Quercetagitrin from other structurally similar flavonoids.
Troubleshooting Guide
This section addresses specific issues you may encounter during the chromatographic separation of this compound.
Question 1: Why is there poor resolution between my this compound peak and other flavonoid peaks (e.g., Rutin, Quercetin)?
Answer:
Poor resolution is a common issue when separating structurally similar flavonoid glycosides. This compound (quercetin-7-O-glucoside) and its isomers or related compounds like Rutin (quercetin-3-O-rutinoside) have similar polarities, making baseline separation challenging.[1][2] The problem can typically be traced to the mobile phase, the column, or other chromatographic conditions.
Potential Causes & Solutions:
-
Incorrect Mobile Phase Composition: The organic solvent ratio, pH, and additives are critical.
-
Solution 1: Adjust Mobile Phase Selectivity. If using methanol, try switching to acetonitrile or a combination of both. Acetonitrile often provides different selectivity for flavonoids.[3] A mobile phase of methanol-acetonitrile-acetic acid-phosphoric acid-water has been used effectively to separate quercetin, luteolin, and apigenin.[4]
-
Solution 2: Optimize pH. The acidity of the mobile phase affects the ionization of the phenolic hydroxyl groups on the flavonoids. Adding a small amount of acid (e.g., 0.1% formic acid, acetic acid, or phosphoric acid) to the aqueous phase can suppress this ionization, leading to sharper peaks and improved resolution.[5][6]
-
Solution 3: Modify Gradient Elution. A shallow gradient (a slow increase in the organic solvent percentage) is often necessary to separate closely eluting compounds.[1] Experiment with the gradient slope, especially during the time window where your compounds of interest are eluting.
-
-
Inadequate Column Chemistry: Not all C18 columns are the same.
-
Solution: Screen Different Columns. Test columns with different properties. A column with a different bonding chemistry (e.g., Phenyl-Hexyl) or a C18 column with a different carbon load or end-capping can alter the interactions with the flavonoids and improve separation. For complex mixtures of flavonoids, reversed-phase HPLC is the most efficient and predominant method.[7]
-
-
High Flow Rate or Inappropriate Temperature:
-
Solution 1: Reduce Flow Rate. Lowering the flow rate can increase column efficiency and improve resolution, though it will increase run time.[1][8]
-
Solution 2: Adjust Column Temperature. Increasing the column temperature (e.g., to 35-40°C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.[1][9] However, be mindful of the thermal stability of your analytes.
-
Question 2: My this compound peak is tailing. What can I do to improve the peak shape?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system. For flavonoids, interactions with active sites on the silica packing are a common cause.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Free silanol groups on the silica surface of the column can interact with the polar hydroxyl groups of flavonoids.
-
Solution 1: Use an Acidified Mobile Phase. As mentioned for resolution, adding a small amount of acid (formic or acetic acid) to the mobile phase will protonate the silanol groups, minimizing these secondary interactions.[10] A mobile phase consisting of water, acetonitrile, and methanol (50:40:5) with 1.5% acetic acid has been shown to reduce peak tailing for quercetin.[11]
-
Solution 2: Use a High-Purity, End-Capped Column. Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups and are less prone to causing peak tailing with polar compounds.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.
-
Solution: Reduce Sample Concentration. Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column frit or at the head of the column can disrupt the flow path and cause peak distortion.
-
Solution 1: Use a Guard Column. A guard column installed before the analytical column will trap contaminants and can be replaced regularly to protect the more expensive analytical column.
-
Solution 2: Clean the Column. Follow the manufacturer's instructions for column washing. Typically, this involves flushing with a series of strong solvents.
-
Question 3: The retention time for this compound is unstable and shifts between injections. What is causing this?
Answer:
Retention time instability is a frustrating problem that points to a lack of equilibrium in the system or issues with the hardware.
Potential Causes & Solutions:
-
Insufficient Column Equilibration: This is especially common in gradient elution.
-
Solution: Increase Equilibration Time. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 10-15 column volumes.
-
-
Mobile Phase Inconsistency:
-
Solution 1: Prepare Fresh Mobile Phase. Volatile components (like acetonitrile or acid modifiers) can evaporate over time, changing the composition of the mobile phase. Prepare fresh mobile phase daily and keep solvent bottles capped.
-
Solution 2: Degas Mobile Phase. Dissolved gases can form bubbles in the pump or detector, causing pressure fluctuations and shifting retention times. Degas the mobile phase before use by sonication or helium sparging.[12]
-
-
Pump and System Leaks: A small leak in the system will cause pressure fluctuations and affect the flow rate, leading to variable retention times.
-
Solution: Perform a Leak Check. Systematically check all fittings and connections from the solvent reservoir to the detector waste line. Look for salt deposits (from buffers) or drips.
-
-
Fluctuations in Column Temperature:
-
Solution: Use a Column Oven. If you are not already, use a thermostatted column compartment to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[9]
-
Troubleshooting Workflow for Poor Peak Resolution
The following diagram outlines a systematic approach to diagnosing and solving poor peak resolution.
References
- 1. mdpi.com [mdpi.com]
- 2. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 8. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 9. phcog.com [phcog.com]
- 10. mdpi.com [mdpi.com]
- 11. press.um.si [press.um.si]
- 12. japsonline.com [japsonline.com]
Technical Support Center: Mitigating Off-Target Effects of Quercetagitrin in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Quercetagitrin in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary targets?
This compound (Quercetagetin-7-O-glucoside) is a flavonoid glycoside naturally found in plants like the African marigold (Tagetes erecta)[1]. It is recognized for its anti-inflammatory and neuroprotective properties[1]. Its known primary targets include Protein Tyrosine Phosphatase Non-receptor Type 6 (PTPN6) and Type 9 (PTPN9), for which it acts as a dual-target inhibitor[1]. It also influences signaling pathways such as NF-κB and AMPK[1][2].
Q2: What are the potential off-target effects of this compound in cellular models?
While specific off-target effects of this compound are not extensively documented, flavonoids, in general, can exhibit promiscuous activity due to their chemical structure. Potential off-target effects may include:
-
Interference with Assay Readouts: Flavonoids can interfere with common colorimetric and fluorometric assays. For instance, they can reduce MTT reagent in the absence of cells, leading to an overestimation of cell viability[3]. They can also interfere with protein assays like the BCA and Lowry methods, resulting in inaccurate protein quantification[4].
-
Modulation of Unintended Signaling Pathways: Due to their antioxidant properties and ability to interact with various kinases, flavonoids like this compound may modulate signaling pathways beyond the intended targets. Quercetin, the aglycone of this compound, is known to affect PI3K, WNT, MAPK, and JAK/STAT pathways[5].
-
Biphasic Effects: Flavonoids can have biphasic effects on cell proliferation and oxidative stress. At low concentrations, they may act as antioxidants and slightly promote cell growth, while at higher concentrations, they can induce oxidative stress and apoptosis[6].
Q3: How can I improve the solubility and stability of this compound in my cell culture experiments?
This compound, like many flavonoids, has limited aqueous solubility and can be unstable in cell culture medium[7]. To address this:
-
Solvent Choice: Dissolve this compound in an appropriate solvent like DMSO to create a stock solution. Ensure the final DMSO concentration in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Fresh Preparation: Prepare working solutions of this compound fresh for each experiment to minimize degradation. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month[1].
-
Media Stability: The stability of flavonoids can be pH-dependent and may be affected by components in the culture medium[8]. Consider performing a stability test of this compound in your specific cell culture medium over the time course of your experiment. The addition of antioxidants like ascorbic acid has been shown to improve the stability of quercetin in culture medium[9].
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT, MTS).
| Possible Cause | Troubleshooting Step |
| Direct reduction of assay reagent by this compound. | Include a "no-cell" control with this compound at the same concentrations used in the experiment to measure any direct reduction of the assay reagent. Subtract this background from the experimental values. Consider using an alternative viability assay that is less susceptible to interference, such as a trypan blue exclusion assay or a crystal violet staining assay[3]. |
| Degradation of this compound in culture medium. | Prepare fresh this compound solutions for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. |
| Cell seeding density and passage number. | Ensure consistent cell seeding density across all experiments. Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing[10][11]. |
Issue 2: Unexpected changes in protein expression or signaling pathways.
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition. | Use a lower, more specific concentration of this compound. If possible, confirm the on-target effect using a more specific inhibitor or a genetic approach (e.g., siRNA). Profile the activity of this compound against a panel of kinases to identify potential off-targets. |
| Activation of stress response pathways. | High concentrations of flavonoids can induce cellular stress. Include markers of cellular stress (e.g., HSP70) in your analysis. Perform a dose-response experiment to find a concentration that elicits the desired on-target effect without inducing a general stress response. |
| Interference with protein quantification assays. | Flavonoids can interfere with BCA and Lowry protein assays[4]. Use a protein precipitation method, such as acetone precipitation, to remove interfering compounds before protein quantification[4]. Alternatively, use a compatible protein assay like the Bradford assay, though it's important to still run appropriate controls. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound and Related Flavonoids
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | - | PTPN6 Inhibition | 1 µM | [1] |
| This compound | - | PTPN9 Inhibition | 1.7 µM | [1] |
| Quercetin | HL-60 | Growth Inhibition (96h) | ~7.7 µM | [12] |
| Quercetin | DU-145 | Cell Viability (Trypan Blue) | 39.1 µM | [3] |
| Quercetin | PC-3 | Cell Viability (Trypan Blue) | - | [3] |
| Quercetin | HCT116 | Antiproliferative | 5.79 (±0.13) µM | [13] |
| Quercetin | MDA-MB-231 | Antiproliferative | 5.81 (±0.13) µM | [13] |
| Quercetin-3-Glucoside | HeLa | Cell Viability (WST) (48h) | 40 µg/mL | [14] |
| Quercetin-conjugated Nanoparticles | AGS | Cytotoxicity | 3.2 µg/mL | [15] |
| Quercetin-conjugated Nanoparticles | A2780 | Cytotoxicity | 16.04 µg/mL | [15] |
Experimental Protocols
Cell Viability Assay (Crystal Violet Staining)
This protocol is an alternative to MTT/MTS assays to minimize interference from flavonoids.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Fixation: Gently wash the cells with PBS. Add 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard the fixative and wash the wells with water. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.
-
Solubilization: Air-dry the plate. Add 100 µL of 10% acetic acid or methanol to each well to solubilize the stain.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a plate reader.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates. It is advisable to use a protein assay method that is less prone to flavonoid interference, or to precipitate the protein prior to quantification[4].
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of Akt, AMPK, components of the NF-κB pathway) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: A generalized workflow for in vitro experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Biphasic Effect of Flavonoids on Oxidative Stress and Cell Proliferation in Breast Cancer Cells [mdpi.com]
- 7. A critical review on quercetin bioflavonoid and its derivatives: Scope, synthesis, and biological applications with future prospects - Arabian Journal of Chemistry [arabjchem.org]
- 8. academicjournals.org [academicjournals.org]
- 9. stability-of-quercetin-in-dmem-and-cell-culture-with-a549-cells - Ask this paper | Bohrium [bohrium.com]
- 10. youtube.com [youtube.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 12. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Targeted cancer therapy potential of quercetin-conjugated with folic acid-modified nanocrystalline cellulose nanoparticles: a study on AGS and A2780 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Therapeutic Potential of Quercetagitrin: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Quercetagitrin, a natural flavonoid, has emerged as a promising therapeutic agent with a multi-targeted mechanism of action. This guide provides a comprehensive comparison of this compound's performance against its key therapeutic targets, supported by experimental data. We further detail the use of the revolutionary CRISPR-Cas9 gene-editing technology to validate these targets, offering a robust framework for preclinical drug development.
Therapeutic Targets of this compound: A Quantitative Comparison
This compound has demonstrated significant inhibitory activity against several key proteins implicated in various diseases, including neurodegenerative disorders and metabolic conditions. Its primary identified targets include Protein Tyrosine Phosphatase Non-receptor Type 6 (PTPN6), Protein Tyrosine Phosphatase Non-receptor Type 9 (PTPN9), and pathways involved in Tau protein phosphorylation and NF-κB-mediated inflammation.
PTPN6 and PTPN9 Inhibition
This compound acts as a dual inhibitor of PTPN6 and PTPN9, two phosphatases involved in cellular signaling.[1] The inhibitory potency of this compound against these targets is summarized below, alongside a comparison with other known inhibitors.
| Inhibitor | Target | IC50 Value | Therapeutic Area |
| This compound | PTPN6 (SHP-1) | 1 µM [1] | Immunology, Oncology |
| This compound | PTPN9 (PTP-MEG2) | 1.7 µM [1] | Metabolic Disorders, Oncology |
| TPI-1 | PTPN6 (SHP-1) | 0.5 - 5 µM | Immunology |
| PTP1B Inhibitor | PTPN9 (PTP-MEG2) | Varies | Metabolic Disorders |
| SHP099 | SHP2 (PTPN11) | 71 nM | Oncology |
| Sodium Stibogluconate | SHP-1 (PTPN6) | ~10 µg/ml | Leishmaniasis, Potential for Oncology |
Note: Direct comparative studies of this compound with a wide range of specific PTPN6 and PTPN9 inhibitors are limited. The IC50 values for other inhibitors are provided for context within the broader class of protein tyrosine phosphatase inhibitors.
Modulation of Tau Phosphorylation and NF-κB Signaling
Beyond direct enzyme inhibition, this compound has been shown to significantly impact key signaling pathways involved in neuroinflammation and neurodegeneration.
-
Tau Phosphorylation: In a transgenic mouse model of Alzheimer's disease (P301S-tau), oral administration of this compound was found to reduce the hyperphosphorylation of Tau protein at multiple sites, a key pathological hallmark of the disease.[2] This effect is believed to be mediated, in part, through the regulation of kinases and phosphatases that control Tau phosphorylation.
-
NF-κB Signaling: this compound has been observed to inhibit the activation of the NF-κB signaling pathway.[3] This anti-inflammatory effect is crucial for its neuroprotective properties, as chronic inflammation is a major contributor to neurodegenerative processes.
CRISPR-Cas9 Based Target Validation: Experimental Protocols
The definitive validation of a drug's therapeutic target can be achieved through genetic approaches. The CRISPR-Cas9 system offers a precise and efficient tool to knock out the genes encoding the putative targets of this compound, thereby mimicking the effect of a highly specific inhibitor. Here, we provide detailed protocols for the CRISPR-Cas9-mediated knockout of PTPN6 and PTPN9.
Experimental Workflow for CRISPR-Cas9 Target Validation
Caption: A streamlined workflow for CRISPR-Cas9 mediated target validation.
Protocol 1: CRISPR-Cas9 Knockout of PTPN6 in Jurkat Cells
Objective: To validate PTPN6 as a therapeutic target of this compound by assessing the phenotypic consequences of its genetic knockout in a human T-cell line.
Materials:
-
Jurkat cell line (ATCC TIB-152)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP)
-
Validated single guide RNAs (sgRNAs) targeting human PTPN6
-
Transfection reagent suitable for suspension cells (e.g., Neon™ Transfection System)
-
Fluorescence-activated cell sorter (FACS)
-
Genomic DNA extraction kit
-
PCR reagents and primers for sequencing
-
Anti-PTPN6 antibody and secondary antibody for Western blotting
Methodology:
-
sgRNA Design and Cloning:
-
Design two to three sgRNAs targeting an early exon of the human PTPN6 gene using a validated online tool (e.g., Broad Institute GPP Web Portal).
-
Synthesize and clone the sgRNAs into a Cas9 expression vector containing a fluorescent reporter (e.g., GFP).
-
-
Transfection of Jurkat Cells:
-
Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Transfect the cells with the PTPN6-targeting CRISPR-Cas9 plasmids using electroporation (e.g., Neon™ Transfection System) following the manufacturer's protocol.
-
-
Single-Cell Sorting and Clonal Expansion:
-
48-72 hours post-transfection, isolate GFP-positive cells by FACS into 96-well plates for single-cell cloning.
-
Expand the single-cell clones in conditioned media.
-
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. PCR amplify the targeted region of the PTPN6 gene and sequence the amplicons to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis: Lyse the validated knockout clones and perform Western blotting using an anti-PTPN6 antibody to confirm the absence of the PTPN6 protein.
-
-
Phenotypic Analysis:
-
Compare the phenotype of the PTPN6 knockout clones with wild-type Jurkat cells in relevant assays, such as cell proliferation, cytokine production, or response to stimuli that are known to be regulated by PTPN6.
-
Treat both wild-type and knockout cells with this compound to determine if the knockout phenocopies the effect of the compound, thus validating PTPN6 as a target.
-
Protocol 2: CRISPR-Cas9 Knockout of PTPN9 in C2C12 Myoblasts
Objective: To validate PTPN9 as a therapeutic target of this compound by examining the impact of its genetic knockout on cellular processes in a mouse myoblast cell line.
Materials:
-
C2C12 cell line (ATCC CRL-1772)
-
DMEM, FBS, Penicillin-Streptomycin
-
Cas9 expression vector
-
Validated sgRNAs targeting mouse Ptpn9
-
Lipofection-based transfection reagent
-
Genomic DNA extraction kit
-
PCR reagents and primers for sequencing
-
Anti-PTPN9 antibody and secondary antibody for Western blotting
-
Reagents for glucose uptake assay
Methodology:
-
sgRNA Design and Cloning:
-
Design sgRNAs targeting an early exon of the mouse Ptpn9 gene.
-
Clone the sgRNAs into a suitable Cas9 expression vector.
-
-
Transfection of C2C12 Cells:
-
Culture C2C12 myoblasts in DMEM with 10% FBS.
-
Transfect the cells with the Ptpn9-targeting CRISPR-Cas9 plasmids using a lipofection-based method.
-
-
Selection and Clonal Isolation:
-
If the vector contains a selection marker, apply the appropriate selection agent.
-
Isolate single colonies and expand them.
-
-
Validation of Knockout:
-
Confirm the knockout at the genomic and protein level as described in Protocol 1, using mouse-specific primers and antibodies.
-
-
Functional Assays:
-
Perform functional assays relevant to PTPN9's role in muscle cells, such as a glucose uptake assay, to compare the knockout and wild-type cells.
-
Treat both cell types with this compound to assess if the knockout mimics the compound's effect on glucose metabolism.
-
Signaling Pathways Modulated by this compound
To visualize the mechanism of action of this compound, the following diagrams illustrate its intervention points in the NF-κB and Tau phosphorylation signaling pathways.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's impact on the Tau phosphorylation pathway.
Conclusion
This compound presents a compelling profile as a multi-targeting therapeutic agent with potent inhibitory effects on PTPN6, PTPN9, and key pathways in neuroinflammation and neurodegeneration. The use of CRISPR-Cas9 for target validation provides a powerful and precise method to confirm the on-target effects of this compound and to further elucidate its mechanisms of action. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a potential treatment for a range of debilitating diseases.
References
Quercetagitrin's Antioxidant Potential: A Comparative Analysis with Other Flavonoids
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals detailing a comparative analysis of the antioxidant potential of Quercetagitrin against other notable flavonoids. This guide provides a synthesis of experimental data, detailed laboratory protocols, and a visualization of the underlying cellular mechanisms of flavonoid antioxidant activity.
Comparative Antioxidant Activity
This compound, a flavonoid found in significant quantities in species such as the marigold (Tagetes erecta), has demonstrated notable antioxidant properties. To contextualize its efficacy, this section presents a comparative analysis of its antioxidant potential against other well-researched flavonoids. The data, presented in terms of IC50 values (the concentration required to inhibit 50% of the radical activity), has been compiled from various studies utilizing standardized antioxidant assays. Lower IC50 values are indicative of a higher antioxidant capacity.
| Flavonoid | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) | Hydroxyl Radical Scavenging IC50 (µM) | Reference |
| This compound | 27.12 ± 1.31 | 12.16 ± 0.56 | 1833.97 ± 6.66 | [1] |
| Quercetin | 4.60 ± 0.3 | 48.0 ± 4.4 | - | [2] |
| Rutin | 5.02 ± 0.4 | 95.3 ± 4.5 | - | [2] |
| Luteolin | 2.099 (µg/ml) | 0.59 (µg/ml) | - | [3] |
| Patuletin | - | - | - |
Note: Direct comparative studies for all flavonoids under identical conditions are limited. The data presented is compiled from multiple sources and should be interpreted with consideration of the varying experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide. These protocols are based on established methods and provide a framework for the reproducible assessment of flavonoid antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Reaction Mixture: In a microplate well or a cuvette, a specific volume of the DPPH solution is added to varying concentrations of the test flavonoid solution. A blank sample containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the flavonoid.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Varying concentrations of the flavonoid solution are added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity and the IC50 value are calculated in a similar manner to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.
-
Reaction Mixture: A small volume of the flavonoid solution is mixed with a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: The absorbance of the resulting blue solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant, such as Trolox or FeSO₄. The results are typically expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.
Signaling Pathway Visualization
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes. A key pathway is the Nrf2-Keap1 pathway. The following diagram illustrates the general mechanism of flavonoid-mediated activation of this protective pathway.
Caption: Flavonoid-mediated activation of the Nrf2 antioxidant response pathway.
References
A Head-to-Head Comparison of Quercetagitrin and Synthetic Anti-inflammatory Drugs: A Guide for Researchers
In the quest for novel anti-inflammatory therapeutics, researchers are increasingly turning their attention to natural compounds as a source of inspiration and potential drug candidates. Among these, Quercetagitrin, a flavonoid glycoside, has garnered interest for its purported anti-inflammatory properties. This guide provides a head-to-head comparison of this compound with established synthetic anti-inflammatory drugs, including Nonsteroidal Anti-inflammatory Drugs (NSAIDs), Corticosteroids, and Disease-Modifying Antirheumatic Drugs (DMARDs). This comparison is intended for researchers, scientists, and drug development professionals, offering a concise overview of their mechanisms of action, available quantitative data, and relevant experimental protocols.
Mechanisms of Action: A Tale of Different Targets
The anti-inflammatory effects of this compound and synthetic drugs stem from their distinct interactions with key signaling pathways and enzymes involved in the inflammatory cascade.
This compound , a glycoside of Quercetagetin, is believed to exert its anti-inflammatory effects through the modulation of several key pathways. Evidence suggests its aglycone, Quercetagetin, and the related flavonoid Quercetin, inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression[1][2][3][4][5][6][7][8][9]. By doing so, they can suppress the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[4][10][11][12]. One study identified a direct inhibitory effect of Quercitrin on secretory phospholipase A2 group IIa (sPLA2IIa), an inflammatory enzyme, with an IC50 value of 8.77 µM[13].
Synthetic Anti-inflammatory Drugs can be broadly categorized based on their mechanisms:
-
NSAIDs (e.g., Diclofenac, Celecoxib): These drugs primarily act by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever[14]. NSAIDs can be non-selective, inhibiting both COX-1 and COX-2, or COX-2 selective, with the latter designed to reduce gastrointestinal side effects associated with COX-1 inhibition.
-
Corticosteroids (e.g., Dexamethasone): These potent anti-inflammatory agents bind to intracellular glucocorticoid receptors. The activated receptor complex then translocates to the nucleus to modulate gene expression. A key mechanism of their anti-inflammatory action is the transrepression of pro-inflammatory transcription factors like NF-κB and activator protein-1 (AP-1).
-
DMARDs (e.g., Methotrexate): This is a heterogeneous group of drugs with diverse mechanisms. Methotrexate, a commonly used DMARD, is thought to exert its anti-inflammatory effects in part by inhibiting cytokine production and promoting the release of adenosine, an endogenous anti-inflammatory mediator.
Quantitative Comparison of Inhibitory Activity
Direct head-to-head quantitative comparisons between this compound and synthetic anti-inflammatory drugs are limited in the existing literature. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for key inflammatory targets. It is important to note that IC50 values can vary depending on the specific experimental conditions.
| Compound | Target | IC50 Value (µM) | Cell/Enzyme System |
| Quercitrin | sPLA2IIa | 8.77[13] | - |
| Quercetin | Nitric Oxide Production | 12.0[15][16] | LPS-stimulated RAW264.7 cells |
| iNOS (predicted) | 76.79[4] | Docking study | |
| NF-κB (H2O2-induced) | ~0.5[15] | HepG2 cells | |
| COX-2 Expression | ~10 (for 50% inhibition)[17] | Porphyromonas gingivalis fimbriae-stimulated RAW264.7 cells | |
| Diclofenac | COX-2 | 0.009 - 0.9 | Various |
| COX-1 | 0.1 - 1.0 | Various | |
| Celecoxib | COX-2 | 0.04[13] | Sf9 cells |
| COX-1 | 15.0 | Sf9 cells | |
| Dexamethasone | NF-κB (GM-CSF release) | 0.0022 | A549 cells |
| Methotrexate | Cytokine Production (TNF-α, IFN-γ, IL-6) | 0.04 (ng/mL) for significant inhibition | Stimulated T cells |
Note: The data for Quercetin is included as a reference due to the limited direct quantitative data for this compound. This compound is a glycoside of Quercetagetin, and Quercetin is a structurally related flavonoid.
Signaling Pathways and Experimental Workflows
To facilitate further research in this area, the following diagrams illustrate the key signaling pathways involved and a general experimental workflow for comparing the anti-inflammatory effects of these compounds.
Caption: Key signaling pathways in inflammation and the targets of this compound and synthetic drugs.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. researchgate.net [researchgate.net]
- 3. academy.miloa.eu [academy.miloa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nitric oxide production by quercetin in endotoxin/cytokine-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The intestinal anti-inflammatory effect of quercitrin is associated with an inhibition in iNOS expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quercetin Suppresses Cyclooxygenase-2 Expression and Angiogenesis through Inactivation of P300 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quercetin suppresses cyclooxygenase-2 expression and angiogenesis through inactivation of P300 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide synthase inhibitors and lipopolysaccharide induced inducible NOS and cyclooxygenase-2 gene expressions by rutin, quercetin, and quercetin pentaacetate in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quercitrin neutralizes sPLA2IIa activity, reduces the inflammatory IL-6 level in PC3 cell lines, and exhibits anti-tumor activity in the EAC-bearing mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quercetin inhibits hydrogen peroxide (H2O2)-induced NF-kappaB DNA binding activity and DNA damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cells Stimulated with Porphyromonas gingivalis Fimbriae. Relationships between Anti-inflammatory Activity and Quantum Chemical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quercetin attenuates the ischemia reperfusion induced COX-2 and MPO expression in the small intestine mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Quercetagitrin's efficacy in different disease models
A comprehensive examination of Quercetagitrin's therapeutic potential in preclinical models of diabetes and inflammation, this guide offers a side-by-side comparison of its efficacy, supported by experimental data and detailed protocols. Intended for researchers, scientists, and professionals in drug development, this document provides an objective overview to inform future research and therapeutic applications.
This compound, a flavonoid glycoside, has demonstrated significant therapeutic potential across a spectrum of disease models. This guide synthesizes the available preclinical data to offer a cross-validated comparison of its efficacy in metabolic and inflammatory disorders. By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways, we aim to provide a clear and objective resource for the scientific community.
Comparative Efficacy of this compound
The therapeutic effects of this compound have been most notably documented in models of streptozotocin (STZ)-induced diabetes and chemically-induced inflammation in rats. The following tables summarize the key quantitative findings from these studies, offering a direct comparison of its potency in these distinct pathological conditions.
Table 1: Efficacy of this compound in a Streptozotocin (STZ)-Induced Diabetic Rat Model
| Parameter | Control (Diabetic) | This compound (50 mg/kg) Treated | % Improvement |
| Fasting Blood Glucose (mg/dL) | 230 ± 7.2 | 151 ± 6.8 | 34.3% |
| Serum Insulin (ng/mL) | 0.28 ± 0.04 | 0.75 ± 0.06 | 167.9% |
| Total Cholesterol (mg/dL) | 146.3 ± 8 | 123.23 ± 4.7 | 15.8% |
| Triglycerides (mg/dL) | 230.7 ± 7.2 | 193.23 ± 9.4 | 16.2% |
Data presented as mean ± standard deviation.[1]
Table 2: Efficacy of this compound in Rat Models of Inflammation
| Disease Model | Parameter | Control | This compound (20 mg/kg) Treated | % Inhibition |
| Formalin-Induced Paw Edema | Paw Thickness (mm) | 3.8 ± 0.29 | 2.1 ± 0.012 | 44.75% |
| Cotton Wool Granuloma | Dry Weight of Granuloma (mg) | 65 ± 2.9 | 48 ± 4.4 | 26.15% |
Data presented as mean ± standard error of the mean.[2][3]
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, the detailed methodologies for the key experiments are provided below.
Streptozotocin (STZ)-Induced Diabetic Rat Model
-
Animal Model: Male Wistar rats are used.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 55 mg/kg body weight, dissolved in a citrate buffer (pH 4.5), is administered to induce diabetes.[1]
-
Treatment Protocol: Following the confirmation of diabetes (fasting blood glucose > 200 mg/dL), rats are orally administered this compound (50 mg/kg body weight) daily for a period of 8 weeks.[1]
-
Biochemical Analysis: At the end of the treatment period, blood samples are collected for the analysis of fasting blood glucose, serum insulin, total cholesterol, and triglycerides using standard biochemical assays.[1]
Formalin-Induced Paw Edema Model
-
Animal Model: Wistar rats of either sex are used.
-
Induction of Inflammation: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 2% formalin into the right hind paw of the rats.[2]
-
Treatment Protocol: this compound (20 mg/kg body weight) is administered orally 30 minutes before the formalin injection. The treatment is continued once daily for 7 days.[2]
-
Measurement of Edema: Paw thickness is measured using a Vernier caliper on the 7th day, one hour after the final drug administration. The percentage inhibition of paw edema is calculated by comparing the paw thickness of the treated group with the control group.[2]
Cotton Wool Granuloma Model
-
Animal Model: Wistar rats of either sex are used.
-
Induction of Granuloma: Sterile, pre-weighed cotton pellets (10 mg) are implanted subcutaneously in the dorsal region of each rat.[2]
-
Treatment Protocol: this compound (20 mg/kg body weight) is administered orally daily for 10 consecutive days, starting from the day of cotton pellet implantation.[2]
-
Measurement of Granuloma: On the 11th day, the cotton pellets are dissected out, dried at 60°C for 24 hours, and weighed. The dry weight of the granuloma is determined by subtracting the initial weight of the cotton pellet. The percentage inhibition of granuloma formation is calculated by comparing the dry weight of the granuloma in the treated group with the control group.[2]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are underpinned by its modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and the experimental workflows.
In the context of diabetes, this compound is believed to exert its beneficial effects through the activation of the PI3K/Akt signaling pathway. This pathway is crucial for insulin-mediated glucose uptake and metabolism.
Conversely, in inflammatory models, this compound's anti-inflammatory properties are attributed to its inhibition of the NF-κB signaling pathway. This pathway plays a central role in the transcription of pro-inflammatory cytokines.
References
Investigating the Synergistic Potential of Quercetagitrin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide explores the synergistic effects of Quercetagitrin and its close structural analog, Quercetin, with conventional anticancer agents. While direct research on this compound's synergistic properties is emerging, the extensive data on Quercetin provides a valuable comparative framework. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying molecular pathways to support further research and drug development in this promising area.
Comparative Analysis of Synergistic Efficacy
The synergistic potential of a compound is often quantified by its ability to enhance the cytotoxic effects of a standard drug, allowing for lower effective doses and potentially reducing toxicity. The half-maximal inhibitory concentration (IC50) and the Combination Index (CI) are key metrics in these assessments. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 signifies antagonism.
While specific quantitative data for this compound in combination therapies is not yet widely available in published literature, extensive studies on Quercetin demonstrate significant synergistic activity with various chemotherapeutic drugs. The data presented below for Quercetin can serve as a strong rationale for investigating similar combinations with this compound, given their structural similarities.
Table 1: Synergistic Effects of Quercetin with Cisplatin in Ovarian Cancer Cells
| Cell Line | Compound | IC50 (µM) | Combination | Combination Index (CI) | Reference |
| OVCA 433 | Quercetin | 0.01 - 2.5 | Quercetin + Cisplatin | Synergistic | [1] |
| OVCA 433 | Cisplatin | 0.01 - 2.5 µg/ml | [1] |
Table 2: Synergistic Effects of Quercetin with Doxorubicin in Breast Cancer Cells
| Cell Line | Compound | IC50 | Combination | Effect | Reference |
| MCF-7 (sensitive) | Doxorubicin | 0.133 µM | Doxorubicin + 10 µM Quercetin | IC50 reduced to 0.114 µM | [2] |
| MCF-7/DOX (resistant) | Doxorubicin | 4 µM | Doxorubicin + Quercetin | Potentiation of Doxorubicin's effects at higher concentrations | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the synergistic effects of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with varying concentrations of this compound, the chemotherapeutic agent (e.g., Cisplatin), and their combination. A control group with no treatment and a vehicle control group are also included.
-
Incubation: The plates are incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 values are determined using dose-response curve analysis. The Combination Index (CI) is calculated using software like CompuSyn.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound, the chemotherapeutic agent, and their combination for a specified period (e.g., 48 hours).
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: The cells are resuspended in 1X binding buffer, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying synergistic effects is crucial for rational drug design. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.
Caption: Experimental workflow for investigating synergistic effects.
Caption: Known synergistic pathways of Quercetin with chemotherapeutics.
Caption: Known molecular targets and potential synergistic pathways of this compound.
Discussion and Future Directions
The available evidence strongly suggests that flavonoids like Quercetin hold significant promise as synergistic agents in cancer therapy. They have been shown to enhance the efficacy of conventional drugs, overcome resistance, and in some cases, mitigate side effects. This compound, with its structural similarity to Quercetin and its own distinct biological activities, including the inhibition of NF-κB and PTPN6/9, represents a compelling candidate for further investigation in combination therapies.[3]
Future research should focus on:
-
Direct Synergistic Studies: Conducting comprehensive in vitro and in vivo studies to determine the synergistic effects of this compound with a range of chemotherapeutic agents across different cancer types.
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound exerts its potential synergistic effects, with a focus on its known targets and their interplay with cancer-related signaling pathways.
-
Pharmacokinetics and Bioavailability: Investigating the pharmacokinetic profile of this compound to optimize its delivery and efficacy in combination regimens.
By systematically exploring the synergistic potential of this compound, the research and drug development community can pave the way for novel and more effective cancer treatment strategies.
References
- 1. Quercetin induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI-3-kinase/Akt and ERK pathways in a human hepatoma cell line (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synergistic chemotherapy and immunomodulatory effects of Quercetin in cancer: a review [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
Quercetagitrin's Neuroprotective Effects: An In Vivo Comparative Analysis
A comprehensive guide for researchers and drug development professionals objectively comparing the in vivo neuroprotective performance of Quercetagitrin against alternative compounds, supported by experimental data and detailed methodologies.
This guide provides a detailed overview of the in vivo validation of this compound's neuroprotective effects, with a comparative analysis against Quercetin, a structurally related and widely studied flavonoid. The data presented is collated from preclinical studies in various animal models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke.
Comparative Performance Data
The following tables summarize the quantitative data from in vivo studies, offering a direct comparison of the neuroprotective efficacy of this compound and Quercetin across different models and outcome measures.
Alzheimer's Disease Models
| Compound | Animal Model | Dosage & Administration | Key Behavioral Outcomes | Key Neuropathological Outcomes | Reference |
| This compound | P301S-tau Transgenic Mice | 10 μg/mL in drinking water for 3 months | Y-maze: Restored impaired alternation score. Morris Water Maze: Ameliorated memory deficits, evidenced by decreased latency to reach the target platform region, increased target platform crossings, and elevated exploring time in the target quadrant. | Reduced tau oligomerization and fibrillization in the hippocampus and cortex. Attenuated hippocampal astro- and microgliosis. Inhibited NF-κB signaling activation. | [1] |
| This compound | APP/PS1 Mice | Not specified | Open Field Test: Increased residence time and movement distance in the central open area, ameliorating anxiety-like behavior. Morris Water Maze: Improved learning and memory. | Significant reduction in Aβ plaques in the cortex and hippocampus. Reduced TNFα level and deactivation of NFκB in the hippocampus. Restored neuron numbers in the CA1, CA3, and DG regions of the hippocampus and in the cortex. | [2] |
| Quercetin | APP/PS1 Mice | Not specified | Not specified | Reduced Aβ plaques, p-Tau at Ser396&Ser404, and neuroinflammation in both the hippocampus and cortex. |
Parkinson's Disease Models
| Compound | Animal Model | Dosage & Administration | Key Behavioral Outcomes | Key Neurochemical & Histological Outcomes | Reference |
| Quercetin | Rotenone-induced hemi-parkinsonian rats | 25-75 mg/kg, i.p. at 12-h intervals for 4 days | Significantly reduced amphetamine- or apomorphine-induced unilateral rotations. | Attenuated the rotenone-induced loss in striatal dopamine. Increased tyrosine hydroxylase-positive cells and decreased TUNEL staining in the substantia nigra. | [3] |
| Quercetin | Rotenone-induced rat model | Not specified | Improved biogenic amines and metabolites in the hippocampus and striatum. | Normalized the loss of dopamine (DA), DOPAC, 5-HT, and 5-HIAA in the striatum. | [4] |
Stroke Models
| Compound | Animal Model | Dosage & Administration | Key Neurological Outcomes | Reference |
| Quercetin | Middle Cerebral Artery Occlusion (MCAO) rats | 10, 30, 50 mg/kg, i.p. at the onset of reperfusion | Significantly reduced cerebral infarct volume, neurological deficit, and BBB permeability. | [5] |
| Quercetin | Middle Cerebral Artery Occlusion (MCAO) rats | Not specified | Attenuated MCAO-induced neuronal deficits and neuronal degeneration. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Animal Models and Drug Administration
-
P301S-tau Transgenic Mice: Six-month-old male P301S-tau transgenic mice were administered this compound (10 μg/mL) for three consecutive months through their drinking water.[1]
-
APP/PS1 Mice: Details on the specific administration protocol for this compound were not available in the reviewed literature.
-
Rotenone-induced Parkinson's Rat Model: Rats were unilaterally infused with rotenone into the substantia nigra. Quercetin (25-75 mg/kg) was administered intraperitoneally (i.p.) at 12-hour intervals for 4 days.[3]
-
Middle Cerebral Artery Occlusion (MCAO) Rat Model: Focal cerebral ischemia was induced by MCAO. Quercetin (10, 30, 50 mg/kg) was administered intraperitoneally at the onset of reperfusion.[5]
Behavioral Assays
-
Morris Water Maze (MWM):
-
Apparatus: A circular pool (160 cm in diameter, 50 cm deep) filled with opaque water. An escape platform was submerged 1 cm below the water surface in one quadrant.[1]
-
Procedure: The test consists of a training period and a testing period. During training, mice are allowed to find the submerged platform. In the testing phase (probe trial), the platform is removed, and memory is assessed by the time spent in the target quadrant, the number of crossings over the former platform location, and the latency to first enter the platform location.[1][7][8]
-
-
Y-Maze Test:
-
Apparatus: A three-arm maze with arms of equal dimensions.
-
Procedure: Mice are placed at the end of one arm and allowed to freely explore the maze for a set period. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternation, a measure of spatial working memory. An alternation is defined as consecutive entries into all three arms.[1]
-
-
Open Field Test:
-
Apparatus: A square arena with defined central and peripheral zones.
-
Procedure: Mice are placed in the center of the arena and their activity is recorded for a specific duration. Parameters measured include time spent in the center versus the periphery (anxiety-like behavior) and total distance traveled (locomotor activity).[2]
-
Neuropathological and Biochemical Analyses
-
Immunohistochemistry and Immunofluorescence: Brain sections are stained with specific antibodies to visualize and quantify neuropathological markers such as Aβ plaques (using anti-Aβ antibodies), neurofibrillary tangles (using anti-phospho-tau antibodies like AT8), neuronal loss (using NeuN), and gliosis (using GFAP for astrocytes and Iba1 for microglia).[1][2]
-
Western Blotting: Protein extracts from brain tissue are separated by gel electrophoresis and transferred to a membrane. Specific proteins and their phosphorylation status are detected using primary antibodies against targets like tau, Aβ precursor protein (APP) processing products (sAPPα, sAPPβ, BACE1), synaptic proteins (synaptophysin, PSD-95), and signaling pathway components (p-NF-κB, TNFα).[2]
-
Thioflavin-S (ThS) Staining: This fluorescent dye binds to β-sheet-rich structures and is used to visualize dense-core amyloid plaques in brain tissue.[2]
-
TUNEL Staining: This method is used to detect apoptotic cells by labeling the terminal ends of nucleic acids.
-
Measurement of Striatal Dopamine: The levels of dopamine and its metabolites in the striatum are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[3][4]
-
Infarct Volume Measurement: Following MCAO, brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified.[5]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound and Quercetin are mediated through the modulation of several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a typical experimental workflow for in vivo validation.
Caption: A typical experimental workflow for in vivo neuroprotective studies.
Caption: this compound's inhibition of the TNFα/NF-κB pathway in Alzheimer's disease.
Caption: Quercetin's activation of the Nrf2 antioxidant pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Ameliorates Alzheimer-Like Pathologies Associated with TNFα/NFκB Pathway in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin up-regulates mitochondrial complex-I activity to protect against programmed cell death in rotenone model of Parkinson's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin exhibits potent antioxidant activity, restores motor and non-motor deficits induced by rotenone toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin attenuates ischemia reperfusion injury by protecting the blood-brain barrier through Sirt1 in MCAO rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin attenuates neuronal cells damage in a middle cerebral artery occlusion animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of Quercetagitrin and its structurally related flavonoids, Quercetin and Quercitrin. The information presented is collated from preclinical studies to aid in the preliminary safety assessment of these compounds.
Introduction
This compound, a glycosidic flavonoid, is a natural compound found in various plants, including the African marigold (Tagetes erecta).[1][2] Structurally, it is the 7-O-glucoside of quercetagetin. Its toxicological profile is not extensively documented in publicly available literature. Therefore, this guide draws comparisons with the more thoroughly studied related flavonoids, Quercetin (the aglycone form) and Quercitrin (Quercetin-3-O-rhamnoside), to provide a preliminary toxicological assessment. Flavonoids, in general, are recognized for their potential health benefits, but a thorough understanding of their safety profiles is crucial for their development as therapeutic agents.[3]
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the cytotoxicity and acute oral toxicity of this compound, Quercetin, and Quercitrin. It is important to note the significant lack of specific data for this compound.
Table 1: In Vitro Cytotoxicity Data (IC50)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | N/A | N/A | Data not available | |
| Quercetin | VERO | MTT | 465.41 | [4] |
| MDCK | MTT | 219.44 | [4] | |
| HepG2 | MTT | > 20 (self-toxic at higher concentrations) | [5] | |
| Quercitrin | L-02 | MTT | > 80 (protective effect observed) | [6] |
N/A: Not Available
Table 2: Acute Oral Toxicity Data (LD50)
| Compound | Species | Vehicle | LD50 (mg/kg) | GHS Category | Reference |
| This compound | N/A | N/A | Data not available | N/A | |
| Quercetin | Mouse | Not specified | 3807 | 5 | [7][8][9][10] |
| Mouse | Solid Dispersion | > 16000 | Not Classified | [1][11] | |
| Quercitrin | Mouse (i.p.) | Not specified | 200 | 4 | [12] |
| Rabbit (i.v.) | Not specified | > 150 | N/A | [12] |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals. Category 4: Harmful if swallowed; Category 5: May be harmful if swallowed. i.p.: intraperitoneal; i.v.: intravenous.
Table 3: Genotoxicity Summary
| Compound | Ames Test | In Vitro Micronucleus | In Vivo Micronucleus | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Quercetin | Positive (in some strains, enhanced with S9) | Positive | Negative | [13][14][15][16][17][18] |
| Quercitrin | Data not available | Data not available | Data not available | |
| Rutin (related glycoside) | Negative | Negative | Negative | [19] |
Experimental Protocols
Detailed methodologies for the key toxicological assays cited in this guide are outlined below.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Adherent or suspension cells are seeded in a 96-well plate at a predetermined optimal density and allowed to attach or stabilize for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Quercetin) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and blank wells with media alone are included.
-
MTT Incubation: Following treatment, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C. Metabolically active cells with functional mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Acute Oral Toxicity (OECD Guideline 423)
The acute toxic class method is a stepwise procedure to assess the acute oral toxicity of a substance.
-
Animal Model: Typically, rodents (e.g., Wistar rats or BALB/c mice) of a single sex (usually females) are used.[4] Animals are fasted prior to dosing.
-
Dosing: The test substance is administered orally via gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality and clinical signs of toxicity, with special attention during the first few hours and then daily for 14 days. Body weight is recorded weekly.
-
Stepwise Procedure: The outcome of the first step (e.g., mortality or no mortality) determines the next step, which may involve testing at a higher or lower dose level with a new group of animals.
-
Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels, and an estimation of the LD50 (the dose that is lethal to 50% of the test animals).[7]
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[17]
-
Tester Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) are used.[17] These strains carry different mutations in the genes involved in histidine synthesis.
-
Procedure: The tester strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver, to mimic mammalian metabolism).[16][17]
-
Principle: The assay measures the ability of the test substance to cause a reverse mutation, restoring the bacteria's ability to synthesize histidine and thus grow on a histidine-free medium.
-
Endpoint: A positive result, indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control, suggests that the compound is mutagenic.[17]
In Vivo Micronucleus Assay (OECD Guideline 474)
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of laboratory animals.
-
Animal Model: Typically, mice or rats are used.
-
Dosing: The test substance is administered to the animals, usually once or twice.
-
Sample Collection: Bone marrow is collected at appropriate time intervals after treatment.
-
Slide Preparation and Analysis: Bone marrow smears are prepared and stained. Polychromatic erythrocytes (immature red blood cells) are scored for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.[13][14]
Signaling Pathways in Flavonoid Toxicity
Flavonoids can exert their toxic effects through the modulation of various cellular signaling pathways. Below are diagrams illustrating key pathways implicated in flavonoid-induced toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Potential toxicity of quercetin: The repression of mitochondrial copy number via decreased POLG expression and excessive TFAM expression in irradiated murine bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Quercitrin Attenuates Acetaminophen-Induced Acute Liver Injury by Maintaining Mitochondrial Complex I Activity [frontiersin.org]
- 5. Acute Toxicity of Quercetin From Onion Skin in Mice - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Acute Toxicity of Quercetin From Onion Skin in Mice | Pharmaceutical and Biomedical Research [publish.kne-publishing.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. RTECS NUMBER-UZ5950000-Chemical Toxicity Database [drugfuture.com]
- 11. Evaluation of the potential in vivo genotoxicity of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genotoxicity of quercetin in the micronucleus assay in mouse bone marrow erythrocytes, human lymphocytes, V79 cell line and identification of kinetochore-containing (CREST staining) micronuclei in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and studies of the mutagenic activity in the Ames test of flavonoids naturally occurring in medical herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mutagenicity of Flavonoids Assayed by Bacterial Reverse Mutation (Ames) Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of the genotoxic effect of rutin and quercetin by comet assay and micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Quercetagitrin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Quercetagitrin, a flavonoid with significant anti-inflammatory and neuroprotective properties. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid form, a comprehensive approach to personal protection is crucial to prevent exposure. The following table summarizes the recommended PPE, compiled from safety data sheets of structurally related compounds like Quercetin and Quercetagetin.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety goggles with side protection. | To prevent eye contact with airborne particles or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, tested to EN 374 standard). | To avoid direct skin contact. It is advised to check with the glove supplier for specific chemical resistance information. |
| Respiratory Protection | A P3 particulate filter respirator is necessary when dust formation is likely. | To prevent inhalation of fine particles, as the substance may be toxic if swallowed[1][2]. |
| Body Protection | Laboratory coat and other protective clothing as needed. | To protect skin and personal clothing from contamination. |
Operational and Disposal Plans
Proper handling and disposal are critical for laboratory safety and environmental protection. The following protocols provide a step-by-step guide for the operational workflow and waste management of this compound.
Operational Protocol
| Step | Procedure | Key Considerations |
| 1. Preparation | Work in a well-ventilated area, preferably under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. | Minimizes inhalation exposure and provides immediate remedy in case of accidental contact. |
| 2. Handling | Avoid generating dust. Do not breathe dust. Avoid contact with skin, eyes, and clothing[1][3]. Do not eat, drink, or smoke when using this product[1]. | Prevents ingestion, inhalation, and direct contact with the substance. |
| 3. Storage | Store in a tightly closed container in a dry and cool place, away from incompatible materials such as strong oxidizing agents[4]. Recommended storage temperature is 2–8 °C[1]. | Ensures stability of the compound and prevents hazardous reactions. |
| 4. Spill Response | In case of a spill, evacuate the area. For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust formation[3]. | Prevents wider contamination and exposure. |
Disposal Plan
| Step | Procedure | Regulatory Compliance |
| 1. Waste Collection | Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a designated, labeled, and sealed container. | Ensures proper containment and identification of hazardous waste. |
| 2. Disposal | Dispose of the waste container through an approved waste disposal plant. Do not allow the substance to enter drains, surface water, or ground water[1][3]. | Adherence to local and national environmental regulations is mandatory. |
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for a researcher handling this compound, from initial preparation to final disposal, emphasizing the integration of safety measures at each stage.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
